ML233
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C19H21NO4S |
|---|---|
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
[(5-cyclohexyl-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] benzenesulfonate |
InChI |
InChI=1S/C19H21NO4S/c1-14-12-19(21)17(15-8-4-2-5-9-15)13-18(14)20-24-25(22,23)16-10-6-3-7-11-16/h3,6-7,10-13,15H,2,4-5,8-9H2,1H3 |
Clé InChI |
RSMZOLWJZGIWOV-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
ML233 mechanism of action in melanogenesis
An In-Depth Technical Guide to the Mechanism of Action of ML233 in Melanogenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melanogenesis, the synthesis of melanin (B1238610) pigment, is a vital physiological process, and its dysregulation is implicated in various hyperpigmentation disorders and melanoma.[1][2][3][4] The enzyme tyrosinase is the rate-limiting catalyst in this pathway, making it a prime target for therapeutic intervention.[1][2][4] This technical guide provides a comprehensive analysis of the small molecule this compound, a potent and direct inhibitor of tyrosinase.[2][5] this compound has demonstrated significant efficacy in reducing melanin production in both in vitro and in vivo models, without notable cytotoxicity.[2][6] This document details its core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the relevant biological and experimental workflows.
Core Mechanism of Action: Direct Tyrosinase Inhibition
The primary mechanism by which this compound inhibits melanogenesis is through the direct and competitive inhibition of tyrosinase, the copper-containing enzyme that catalyzes the first and rate-limiting steps of melanin synthesis.[1][3][5] this compound binds to the active site of the tyrosinase enzyme, physically preventing its natural substrate, L-tyrosine, from binding and being hydroxylated to L-DOPA.[2][5][7] This action effectively halts the melanin synthesis cascade at its inception.
Unlike many other compounds that modulate melanogenesis by altering gene expression, this compound's action is not at the transcriptional level.[1] Studies have shown that treatment with this compound does not significantly change the mRNA expression levels of key melanogenic genes such as tyrosinase (tyr), microphthalmia-associated transcription factor (mitfa), or dopachrome (B613829) tautomerase (dct).[1] Its inhibitory effect is a direct interaction with the tyrosinase protein itself.[2][6]
Initial research identified this compound as a potential agonist of the apelin signaling pathway; however, its inhibitory effect on melanogenesis has been demonstrated to be independent of this pathway.[4]
Melanogenesis Signaling Pathway and this compound's Point of Intervention
Melanogenesis is regulated by a complex signaling cascade. A primary pathway involves the binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) on the surface of melanocytes.[3][8][9] This event activates a G-protein-coupled receptor cascade, leading to an increase in intracellular cyclic AMP (cAMP).[8][9] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the CREB transcription factor.[8] Activated CREB, along with other factors like SOX9, promotes the transcription of the Microphthalmia-associated Transcription Factor (MITF).[8][10] MITF is the master regulator of melanocyte differentiation and function, directly upregulating the expression of essential melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), and dopachrome tautomerase (DCT/TYRP2).[8][9][10] this compound acts downstream of this entire transcriptional process, directly inhibiting the enzymatic function of the translated tyrosinase protein.
Quantitative Data Summary
The inhibitory effects of this compound have been quantified across various models, demonstrating its potency in a dose-dependent manner.
Table 1: In Vivo Efficacy of this compound in Zebrafish (Danio rerio)
| Parameter | Concentration | Duration | Outcome | Reference |
| Melanin Production | Not Specified | 4-48 hpf | Significant reduction in skin pigmentation. | [11] |
| Melanin Quantification | 15 µM | 4-48 hpf | >80% reduction in melanin. | [3][4] |
| Tyrosinase Activity | 0.5 µM | Not Specified | ~80% inhibition (similar to 200 µM PTU). | [3] |
| Reversibility | Not Specified | 24-48 hpf, then recovery | Pigmentation returns after this compound removal. | [11] |
| Toxicity | Not Specified | Not Specified | No observable significant toxic side effects. | [2][6][11] |
| hpf: hours post-fertilization | ||||
| PTU: 1-phenyl 2-thiourea, a standard melanogenesis inhibitor |
Table 2: In Vitro Efficacy of this compound in Mammalian Cell Lines
| Model System | Parameter | Concentration | Outcome | Reference |
| B16F10 Murine Melanoma | Melanin Production | 0.625 - 5 µM | Significant, dose-dependent reduction in melanin without affecting cell survival. | [11][12][13] |
| ME1154B PDXO | Cell Proliferation | IC₅₀ = 1.65 µM | Inhibition of proliferation. | [11] |
| ME2319B PDXO | Cell Proliferation | Up to 10 µM | No effect on viability. | [11] |
| ***PDXO: Patient-Derived Xenograft Organoids |
Table 3: In Vitro Enzyme Kinetics and Binding Affinity
| Parameter | Ligand | Value | Method | Reference |
| Inhibition Type | This compound | Competitive | Lineweaver-Burk Plot | [3] |
| Association Rate (kₐ₁) | This compound | 3.79e+3 (1/Ms) | SPR Analysis | [3][4] |
| Dissociation Constant (K D) | This compound | 9.78e+5 (M) | SPR Analysis | [3][4] |
| Association Rate (kₐ₁) | L-DOPA (Substrate) | 1.97e+1 (1/Ms) | SPR Analysis | [3][4] |
| Dissociation Constant (K D) | L-DOPA (Substrate) | 3.90e+5 (M) | SPR Analysis | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following protocols are synthesized from published studies on this compound.[3][14]
In Vivo Zebrafish Melanogenesis Assay
This assay provides a whole-organism assessment of a compound's effect on pigmentation.[3][11]
-
Animal Model: Use synchronized zebrafish (Danio rerio) embryos.
-
Embryo Culture: Collect and array embryos in a 96-well plate (1-3 embryos per well) containing 200 µL of E3 embryo medium.[3]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Add the stock solution to the E3 medium to achieve the final desired concentrations (e.g., 2.5 µM to 15 µM).[3] A control group treated with an equivalent concentration of DMSO must be run in parallel.[11]
-
Incubation: Incubate the plate at 28.5°C. Treatment duration can vary, for example, from 4 to 48 hours post-fertilization (hpf).[11]
-
Observation & Quantification:
-
Visually assess skin pigmentation at defined time points using a stereomicroscope.
-
For quantification, lyse the embryos and measure melanin content via absorbance spectroscopy (see Melanin Content Assay below).[15]
-
Cell Culture and Treatment (B16F10 Murine Melanoma)
This in vitro assay is standard for assessing the effect of compounds on melanin production in a mammalian cell line.[1][11]
-
Cell Line: B16F10 murine melanoma cells.[11]
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO₂.[1]
-
Seeding: Seed cells in appropriate culture plates (e.g., 24-well or 96-well plates) and allow them to adhere overnight.
-
Treatment:
-
To enhance melanin production, cells can be stimulated with agents like α-MSH or Isobutylmethylxanthine (IBMX).[11][13][16]
-
Add this compound at various final concentrations (e.g., 0.625 µM to 5 µM) to the culture medium.[11][12] Include a vehicle control (DMSO) and a positive control (e.g., Kojic Acid).
-
Incubate for a specified period, typically 48-72 hours.
-
Melanin Content Assay
This assay quantifies the amount of melanin produced by cultured cells.[14][17][18]
-
Cell Lysis: After treatment, wash the cell pellets with PBS and lyse them by solubilizing in 1N NaOH with 10% DMSO.[18] Heat the samples at approximately 80°C for 1-2 hours to dissolve the melanin granules.[18]
-
Standard Curve: Prepare a standard curve using synthetic melanin (0-100 µg/mL) dissolved in the same lysis buffer.
-
Measurement: Centrifuge the lysates to pellet debris.[18] Transfer the supernatant to a 96-well plate and measure the absorbance at 470-490 nm using a microplate reader.[16][18]
-
Normalization: Determine the total protein content of the cell lysates using a standard protein assay (e.g., BCA or Bradford). Normalize the melanin content to the total protein content to account for differences in cell number. The final result is often expressed as µg of melanin per mg of protein or pg of melanin per cell.[14]
Cellular Tyrosinase Activity Assay
This assay measures the enzymatic activity of tyrosinase within the treated cells.[3]
-
Cell Lysis: Following treatment, wash cells with ice-cold PBS and lyse them in a buffer containing a non-ionic detergent (e.g., 1% Triton X-100) and protease inhibitors.
-
Lysate Preparation: Centrifuge the lysates at high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C to pellet cell debris.[3] Collect the supernatant, which contains the cellular tyrosinase.
-
Enzymatic Reaction: In a 96-well plate, mix a volume of the cell lysate (supernatant) with L-DOPA solution (the substrate).
-
Measurement: Incubate the plate at 37°C and monitor the formation of dopachrome by measuring the increase in absorbance at 475 nm over time.
-
Calculation: The rate of reaction is proportional to the tyrosinase activity. Normalize this activity to the total protein concentration of the lysate.
In Vitro Mushroom Tyrosinase Inhibition Assay
This cell-free assay directly measures the inhibitory effect of a compound on the enzyme itself.[19][20][21]
-
Reagents: Prepare solutions of mushroom tyrosinase, L-tyrosine (substrate), and the test compound (this compound) in a suitable buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 6.8).[20]
-
Reaction Mixture: In a 96-well plate, combine the tyrosinase enzyme solution with various concentrations of this compound or a control inhibitor (e.g., Kojic Acid).[19] Incubate for 10 minutes at room temperature.[19]
-
Initiate Reaction: Add the L-tyrosine substrate solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 475-490 nm at regular intervals (e.g., every minute) for a defined period (e.g., 20-30 minutes) to determine the reaction kinetics.[19][20]
-
Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the uninhibited control reaction. IC₅₀ values can be determined by plotting inhibition versus log concentration. For kinetic analysis (e.g., Lineweaver-Burk plots), the assay is repeated with varying concentrations of both the substrate and the inhibitor.[21]
Preclinical Evaluation Workflow
The characterization of a novel melanogenesis inhibitor like this compound typically follows a structured preclinical evaluation pipeline, moving from enzymatic assays to cellular and finally to whole-organism models.
Conclusion
This compound is a well-characterized small molecule inhibitor of melanogenesis that operates through the direct, competitive inhibition of tyrosinase.[1][3] Its efficacy has been robustly demonstrated in both cellular and whole-organism models, with quantitative data supporting a potent, dose-dependent, and reversible reduction in melanin production and tyrosinase activity.[3][6][11][15] The specific mechanism of action, which bypasses the upstream transcriptional regulation of melanogenesis, makes this compound a valuable tool for studying the enzymatic control of pigmentation.[1] This technical guide provides researchers and drug development professionals with the foundational data and experimental frameworks necessary to further investigate this compound as a lead compound for novel treatments of hyperpigmentation disorders or as a probe for dissecting melanocyte biology.[3][5]
References
- 1. benchchem.com [benchchem.com]
- 2. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. bioengineer.org [bioengineer.org]
- 8. mdpi.com [mdpi.com]
- 9. Elucidation of Melanogenesis Cascade for Identifying Pathophysiology and Therapeutic Approach of Pigmentary Disorders and Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MITF in Normal Melanocytes, Cutaneous and Uveal Melanoma: A Delicate Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. med.upenn.edu [med.upenn.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative analysis of melanin content in a three-dimensional melanoma cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Grossman Lab - Determination of cellular melanin content | University of Utah Health | University of Utah Health [uofuhealth.utah.edu]
- 19. activeconceptsllc.com [activeconceptsllc.com]
- 20. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Discovery of Novel Tyrosinase Inhibitors From Marine Cyanobacteria [frontiersin.org]
ML233: A Comprehensive Technical Guide to a Direct Tyrosinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML233 is a small molecule that has been identified as a potent and direct inhibitor of tyrosinase, the rate-limiting enzyme in melanin (B1238610) biosynthesis.[1][2] This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols. This compound exhibits competitive inhibition of tyrosinase, leading to a reduction in melanin production in various models, including murine melanoma cells and zebrafish embryos.[1][3] Notably, it achieves this without significant cytotoxicity, making it a promising candidate for the development of therapeutics for hyperpigmentation disorders and a potential tool in melanoma research.[1][4] This document serves as a core resource for researchers and professionals in dermatology, oncology, and drug development.
Mechanism of Action
This compound functions as a direct inhibitor of tyrosinase, the key enzyme responsible for catalyzing the initial and rate-limiting steps of melanogenesis.[2][3] Kinetic studies, including Lineweaver-Burk analysis, have demonstrated that this compound acts as a competitive inhibitor of the tyrosinase enzyme.[1] This indicates that this compound binds to the active site of tyrosinase, thereby preventing the binding of its natural substrate, L-tyrosine.[2] This direct competition effectively blocks the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone, which are critical precursor steps in the synthesis of both eumelanin (B1172464) and pheomelanin.[3]
Unlike some other depigmenting agents, the inhibitory action of this compound on melanogenesis is not at the transcriptional level.[3] Studies have shown that treatment with this compound does not significantly alter the mRNA expression of key melanogenic genes such as tyrosinase (tyr), dopachrome (B613829) tautomerase (dct), or microphthalmia-associated transcription factor (mitfa).[3] This highlights the specific action of this compound on the enzymatic activity of the tyrosinase protein itself.
Signaling Pathway
The synthesis of melanin is a complex process regulated by various signaling cascades that ultimately converge on the activation and expression of tyrosinase. The binding of signaling molecules, such as α-melanocyte-stimulating hormone (α-MSH), to receptors like the melanocortin 1 receptor (MC1R) on melanocytes initiates a downstream cascade that leads to the increased transcription of the tyrosinase gene.[5][6] this compound's point of intervention is downstream of these signaling pathways, directly targeting the tyrosinase enzyme.
Figure 1: Melanogenesis signaling pathway and this compound's point of inhibition.
Quantitative Pharmacological Data
The inhibitory effects of this compound on tyrosinase activity and melanin production have been quantified in various models. The following tables summarize the key findings.
Table 1: In Vitro Enzyme Kinetics and Binding Affinity of this compound
| Parameter | Ligand | Value | Method | Reference |
| Inhibition Type | This compound | Competitive | Lineweaver-Burk Plot | [7] |
| Association Rate (ka1) | This compound | 3.79e+3 (1/Ms) | SPR Analysis | [7] |
| Dissociation Constant (KD) | This compound | 9.78e+5 (M) | SPR Analysis | [7] |
| Association Rate (ka1) | L-DOPA (Substrate) | 1.97e+1 (1/Ms) | SPR Analysis | [7] |
| Dissociation Constant (KD) | L-DOPA (Substrate) | 3.90e+5 (M) | SPR Analysis | [7] |
Table 2: In Vivo Efficacy of this compound in Zebrafish Embryos
| Parameter | Concentration | Result | Reference |
| Tyrosinase Activity | 0.5 µM | ~80% inhibition (Similar to 200 µM PTU) | [7] |
| Melanin Content | 15 µM | >80% reduction | [8] |
Table 3: Effect of this compound on Murine Melanoma Cells (B16F10)
| Assay Type | This compound Concentration | Observed Effect | Reference |
| Cell Viability | 5 - 10 µM | IC50 for cell proliferation | [8] |
| Melanin Production | Not specified | Significant reduction in melanin expression | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following protocols are synthesized from published studies on this compound and standard methods for assessing melanogenesis inhibitors.
In Vitro Mushroom Tyrosinase Inhibition Assay
This assay is a primary screening method to determine the direct inhibitory effect of a compound on tyrosinase activity.
Figure 2: Workflow for the in vitro tyrosinase activity assay.
Materials:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich T3824)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate buffer (50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare a high-concentration stock solution of this compound in DMSO and create serial dilutions in phosphate buffer. Ensure the final DMSO concentration in the assay is non-inhibitory (typically ≤1%).
-
-
Assay Setup:
-
In a 96-well plate, add phosphate buffer, the test compound (this compound) at various concentrations, and the tyrosinase solution. Include a vehicle control (buffer with DMSO) and a positive control (e.g., kojic acid).
-
-
Pre-incubation:
-
Pre-incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.[9]
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.[9]
-
-
Measurement:
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular time intervals (e.g., every minute) for a set period (e.g., 15-30 minutes) using a microplate reader.[10]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of this compound.
-
Determine the percentage of tyrosinase inhibition for each concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.[9]
-
For kinetic analysis, repeat the assay with varying concentrations of both L-DOPA and this compound and plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]) to determine the mode of inhibition.[9]
-
Cellular Melanin Content Assay in B16F10 Murine Melanoma Cells
This assay quantifies the amount of melanin produced by melanoma cells after treatment with an inhibitor.
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
1 N NaOH with 10% DMSO
-
6-well plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed B16F10 cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control for 48-72 hours.
-
-
Melanin Extraction:
-
Wash the cells with PBS, detach them using trypsin, and centrifuge to obtain a cell pellet.
-
Dissolve the cell pellet in 1 N NaOH containing 10% DMSO by heating at 80°C for 1 hour.[9]
-
-
Quantification:
-
Measure the absorbance of the solubilized melanin at 405 nm using a microplate reader.
-
Normalize the melanin content to the total protein concentration of the cell lysate, which can be determined using a standard protein assay (e.g., BCA assay).
-
Cellular Tyrosinase Activity Assay in B16F10 Murine Melanoma Cells
This assay measures the intracellular tyrosinase activity in cells treated with an inhibitor.
Materials:
-
B16F10 murine melanoma cells
-
Lysis buffer (e.g., phosphate buffer with 1% Triton X-100 and protease inhibitors)
-
L-DOPA solution
-
Protein assay reagent (e.g., BCA kit)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Culture and Lysis:
-
Culture and treat B16F10 cells with this compound as described in the melanin content assay.
-
Wash the cells with PBS and lyse them on ice with lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular enzymes.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate to ensure equal loading in the assay.
-
-
Enzyme Assay:
-
In a 96-well plate, add a standardized amount of protein from each cell lysate.
-
Initiate the reaction by adding L-DOPA solution.
-
Incubate the plate at 37°C and monitor the formation of dopachrome by measuring the absorbance at 475 nm over time.
-
-
Data Analysis:
-
Calculate the tyrosinase activity and express it as a percentage of the activity in control-treated cells.
-
In Vivo Melanin Quantification in Zebrafish Embryos
The zebrafish model allows for the assessment of a compound's effect on pigmentation in a whole organism.
Figure 3: Workflow for in vivo melanin quantification in zebrafish.
Materials:
-
Zebrafish embryos
-
Embryo medium
-
This compound
-
Lysis buffer (e.g., 20 mM sodium phosphate pH 6.8, 1% Triton X-100, 1 mM PMSF, 1 mM EDTA)
-
1 N NaOH with 20% DMSO
-
Multi-well plates
-
Homogenizer
-
Microplate reader
Procedure:
-
Embryo Treatment:
-
Collect synchronized zebrafish embryos and place them in a multi-well plate.
-
Expose the embryos to various concentrations of this compound or a vehicle control in the embryo medium.
-
-
Incubation and Observation:
-
Incubate the embryos for a specified period (e.g., up to 48 or 72 hours post-fertilization).
-
Visually assess and document the changes in pigmentation using a stereomicroscope.
-
-
Melanin Extraction:
-
Quantification:
-
Centrifuge the samples and measure the absorbance of the supernatant at 490 nm.[11]
-
-
Data Analysis:
-
The melanin content can be normalized to the number of embryos or the total protein content of the initial homogenate.
-
Conclusion
This compound is a well-characterized small molecule that acts as a direct and competitive inhibitor of tyrosinase.[1][3] Its ability to effectively reduce melanin production in both in vitro and in vivo models, without causing significant toxicity, positions it as a strong candidate for further investigation in the development of novel therapies for hyperpigmentation disorders.[1][4] Furthermore, its specific mechanism of action makes it a valuable research tool for studying the intricacies of melanogenesis. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to advance the study of this compound and other tyrosinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of Novel Melanin Synthesis Inhibitors From Crataegus pycnoloba Using an in Vivo Zebrafish Phenotypic Assay - PMC [pmc.ncbi.nlm.nih.gov]
ML233 chemical structure and properties
An In-depth Technical Guide to ML233: A Potent Tyrosinase Inhibitor
Introduction
This compound is a small molecule that has been identified as a potent and direct inhibitor of tyrosinase, the rate-limiting enzyme in melanin (B1238610) biosynthesis.[1][2][3][4] Initially investigated as a non-peptide agonist for the apelin receptor, its profound effects on melanogenesis have made it a significant compound of interest for researchers in dermatology, oncology, and drug development.[5][6] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to this compound, serving as a critical resource for its evaluation and potential advancement as a therapeutic agent for hyperpigmentation disorders and as an adjuvant in melanoma therapy.[1][7][8]
Chemical Structure and Properties
This compound is a chemical compound with the molecular formula C₁₉H₂₁NO₄S and a molecular weight of 359.44 g/mol .[9][10] Its IUPAC name is (E)-4-Methyl-5-(((phenylsulfonyl)oxy)imino)-[1,1'-bi(cyclohexane)]-3,6-dien-2-one.[6] The compound is typically supplied as a solid and is soluble in dimethyl sulfoxide (B87167) (DMSO).[10]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (E)-4-Methyl-5-(((phenylsulfonyl)oxy)imino)-[1,1'-bi(cyclohexane)]-3,6-dien-2-one | [6] |
| Molecular Formula | C₁₉H₂₁NO₄S | [10] |
| Molecular Weight | 359.44 g/mol | [6][9] |
| Appearance | Solid | [10] |
| Solubility | Soluble in DMSO (10 mM) | [10] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effect primarily through the direct and competitive inhibition of tyrosinase.[2][5] Melanogenesis, the synthesis of melanin, is a complex process regulated by various signaling pathways that culminate in the activation of tyrosinase. The cascade is often initiated by ligands like α-melanocyte-stimulating hormone (α-MSH) binding to the melanocortin 1 receptor (MC1R).[1][5] This event triggers an increase in intracellular cyclic AMP (cAMP), which activates Protein Kinase A (PKA). PKA then phosphorylates the cAMP response element-binding protein (CREB), leading to the upregulation of Microphthalmia-associated transcription factor (MITF). MITF is the master transcriptional regulator of key melanogenic enzymes, including tyrosinase (TYR).[5]
This compound directly binds to the active site of the tyrosinase enzyme, preventing its natural substrate, L-tyrosine, from binding and being hydroxylated to L-DOPA, the first and rate-limiting step in melanin synthesis.[1][5] Notably, this compound's inhibitory action on melanogenesis is independent of the apelin signaling pathway, for which it was also identified as an agonist.[5][11] Studies have confirmed that this compound does not affect the transcription of tyrosinase or other melanogenesis-related genes, underscoring its direct enzymatic inhibition mechanism.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ML 233 | Apelin Receptors | Tocris Bioscience [tocris.com]
- 7. bioengineer.org [bioengineer.org]
- 8. eurekalert.org [eurekalert.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound (ML-233) | APJ agonist, Tyrosinase inhibitor | Probechem Biochemicals [probechem.com]
- 11. researchgate.net [researchgate.net]
ML233's Impact on Murine Melanoma Cells: A Technical Guide
This technical guide offers an in-depth examination of the small molecule ML233 and its effects on murine melanoma cells. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways and workflows. This compound has been identified as a potent, direct inhibitor of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis, and has demonstrated anti-proliferative effects on melanoma cells, highlighting its potential as a therapeutic agent.[1][2][3][4]
Core Mechanism of Action: Direct Tyrosinase Inhibition
This compound exerts its primary effect not by altering gene expression, but through the direct, competitive inhibition of the tyrosinase (TYR) enzyme.[1] Studies have confirmed that this compound treatment does not significantly change the mRNA expression levels of key melanogenic genes such as tyrosinase (tyr), microphthalmia-associated transcription factor (mitfa), or dopachrome (B613829) tautomerase (dct).[1] Instead, it binds to the active site of the tyrosinase enzyme, preventing the conversion of L-tyrosine to L-DOPA, the crucial first step in the melanin synthesis cascade.[1][3] This direct enzymatic inhibition forms the basis of its anti-melanogenic properties.
Quantitative Data Summary
The inhibitory effects of this compound have been quantified in murine melanoma cell lines, demonstrating impacts on both melanin production and cell proliferation.
Table 1: In Vitro Effects of this compound on Melanin Production in B16F10 Murine Melanoma Cells
| Parameter | Treatment Group | Concentration (µM) | Outcome | Reference |
|---|---|---|---|---|
| Melanin Production | This compound | 0.625 - 5.0 | Significant, dose-dependent reduction in melanin content without affecting cell survival. | [5][6] |
| Melanin Expression | this compound + IBMX | Not Specified | Visibly reduced melanin expression compared to IBMX stimulation alone. |[7] |
Table 2: Anti-proliferative Effects of this compound on Melanoma Cell Lines
| Cell Line | Species | Parameter | Concentration (µM) | Outcome | Reference |
|---|---|---|---|---|---|
| B16F10 | Murine | Cell Proliferation | Not Specified | Significantly reduced proliferation. | [2][7] |
| ME1154B (PDXO*) | Human | Cell Proliferation | IC50 = 1.65 | Inhibition of proliferation. | [5] |
| ME2319B (PDXO*) | Human | Cell Proliferation | Up to 10 | No significant inhibition of proliferation, suggesting resistance in this cell line. | [5] |
*PDXO: Patient-Derived Xenograft Origin
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on established methods for studying this compound's effects on B16F10 murine melanoma cells.[1][3][5]
Cell Culture and Treatment
This protocol outlines the standard procedure for maintaining and treating B16F10 cells.
-
Cell Line: B16F10 murine melanoma cells.[5]
-
Culture Medium: Prepare Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[1]
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere containing 5% CO2.[1]
-
Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere overnight.
-
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution to desired final concentrations in the culture medium.
-
For studies involving stimulated melanogenesis, co-administer this compound with an inducing agent like Isobutylmethylxanthine (IBMX) or α-Melanocyte-Stimulating Hormone (α-MSH).[1][5][7]
-
Include a vehicle control (e.g., DMSO) at the same concentration as the highest this compound treatment group.
-
Incubate the treated cells for a specified period, typically 48-72 hours.[3]
-
Melanin Content Assay
This assay quantifies the amount of melanin produced by B16F10 cells following treatment.[3]
-
Cell Collection: After the 48-72 hour incubation period, wash the cells with Phosphate-Buffered Saline (PBS).[3]
-
Lysis: Lyse the cells using an appropriate lysis buffer.
-
Melanin Pellet Isolation: Transfer the cell lysate to a microcentrifuge tube and centrifuge to pellet the insoluble melanin.[3]
-
Solubilization: Discard the supernatant and dissolve the melanin pellet in 1 N NaOH containing 10% DMSO.[3]
-
Incubation: Heat the mixture at 80°C for 1 hour to fully solubilize the melanin.[3]
-
Quantification: Transfer the solubilized melanin solution to a 96-well plate and measure the absorbance at 405 nm using a microplate reader.[3] The absorbance value is directly proportional to the melanin content.
Conclusion
This compound demonstrates a clear and potent impact on murine melanoma cells through a dual mechanism. It effectively reduces melanin synthesis via direct, competitive inhibition of tyrosinase and concurrently inhibits cell proliferation.[1][7] While its anti-proliferative efficacy can vary between different melanoma cell lines, its consistent and specific action on melanogenesis makes it a valuable tool for studying melanin pathways.[5] For drug development professionals, this compound serves as a promising lead compound for novel therapies targeting hyperpigmentation disorders and potentially as an adjuvant in melanoma treatment.[2][3]
References
Pharmacological Profile of the Small Molecule ML233: A Technical Guide
Abstract
This technical guide provides a comprehensive pharmacological overview of ML233, a small molecule identified as a potent, direct inhibitor of tyrosinase, the rate-limiting enzyme in melanogenesis.[1][2][3] this compound acts as a competitive inhibitor, binding to the active site of tyrosinase to block melanin (B1238610) production.[2][4] This document details its mechanism of action, summarizes key quantitative efficacy data, and provides detailed protocols for essential experimental validation. Initially characterized as an agonist for the apelin receptor (APJ), its anti-melanogenic effects have been shown to be independent of this activity.[5][6] Demonstrating efficacy in both in vitro cellular models and in vivo zebrafish models without significant toxicity, this compound presents a promising candidate for therapeutic and cosmetic applications in hyperpigmentation disorders.[3][4][5]
Mechanism of Action: Direct Tyrosinase Inhibition
This compound exerts its pharmacological effect through the direct and competitive inhibition of tyrosinase.[5] Structural and kinetic studies have revealed that this compound binds to the active site of the enzyme, thereby preventing the natural substrate, L-tyrosine, from binding and undergoing hydroxylation to L-DOPA, the initial step in melanin synthesis.[4]
Unlike many compounds that modulate melanogenesis at the transcriptional level, this compound's activity is not dependent on altering gene expression.[2] Studies have confirmed that treatment with this compound does not significantly change the mRNA expression levels of key melanogenesis-related genes such as tyrosinase (tyr), microphthalmia-associated transcription factor (mitfa), or dopachrome (B613829) tautomerase (dct).[2] This direct enzymatic inhibition offers a more immediate and targeted approach to reducing melanin production.
Signaling Pathway Context
Melanogenesis is regulated by a complex signaling cascade, primarily initiated by the binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) on melanocytes.[1][5] This event activates a G-protein-coupled pathway, leading to increased intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[5] PKA then phosphorylates the CREB transcription factor, which upregulates the expression of MITF, the master regulator of melanogenic gene expression.[5] MITF promotes the transcription of tyrosinase and other related proteins. This compound intervenes late in this pathway, directly targeting the tyrosinase enzyme itself, thus bypassing the upstream signaling events.[1][5]
Quantitative Pharmacological Data
The potency and efficacy of this compound have been characterized across different biological assays. The following tables summarize the key quantitative data.
Table 1: Inhibitory and Agonist Activity of this compound
| Parameter | Target/Assay | Cell Line / Model | Value | Reference |
|---|---|---|---|---|
| IC50 | Cell Viability/Proliferation | ME1154B (Human Melanoma) | 1.65 µM | [7] |
| EC50 | Apelin Receptor (APJ) Agonist | In Vitro Assay | 3.7 µM |[7] |
Table 2: Qualitative and Dose-Dependent Effects
| Effect | Model System | Concentrations Tested | Result | Reference |
|---|---|---|---|---|
| Melanin Inhibition | B16-F10 Murine Melanoma Cells | 0.625 µM - 5.0 µM | Significant, dose-dependent decrease | [8] |
| Melanin Reduction | Zebrafish Embryos | Not specified | Reversible reduction in skin pigmentation | [4][6] |
| Toxicity | Zebrafish Embryos | Not specified | No observable significant toxic side effects |[3][4][9] |
Experimental Protocols
Reproducible methodologies are critical for the evaluation of pharmacological compounds. The following sections detail the protocols for key experiments used to characterize this compound.
This assay directly measures the inhibitory effect of this compound on purified tyrosinase enzyme activity.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase in 50 mM phosphate (B84403) buffer (pH 6.5).[1]
-
Prepare a stock solution of L-DOPA (substrate) in the same phosphate buffer.[1]
-
Prepare serial dilutions of this compound in phosphate buffer.[1]
-
-
Assay Procedure:
-
Data Acquisition:
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals using a microplate reader.[1]
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of this compound concentration.
-
For kinetic analysis, vary both L-DOPA and this compound concentrations and use a Lineweaver-Burk plot to confirm the mode of inhibition.[1]
-
This assay quantifies the effect of this compound on melanin production within cultured melanocytes.
Methodology:
-
Cell Culture and Treatment:
-
Melanin Extraction:
-
Quantification:
-
Measure the absorbance of the solubilized melanin at 405 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Normalize the melanin content to the total protein concentration of the cell lysate to account for differences in cell number.
-
Express the results as a percentage of the vehicle-treated control.
-
This assay is crucial to ensure that the observed reduction in melanin is not due to cytotoxic effects of the compound.
Methodology:
-
Cell Culture and Treatment:
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1]
-
-
Solubilization and Measurement:
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
This in vivo model provides a whole-organism assessment of a compound's effect on pigmentation and its potential toxicity.[4][5]
Methodology:
-
Embryo Exposure:
-
Phenotypic Observations:
-
Data Analysis:
Conclusion
This compound is a well-characterized small molecule that functions as a potent, competitive, and direct inhibitor of tyrosinase.[1] Its ability to effectively reduce melanin production in both in vitro and in vivo models, combined with a favorable preliminary safety profile, establishes it as a strong lead compound for the development of novel therapies for hyperpigmentation disorders and potentially as an adjuvant in melanoma treatment.[3][4] The detailed experimental protocols provided herein offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other tyrosinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound (ML-233) | APJ agonist, Tyrosinase inhibitor | Probechem Biochemicals [probechem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
ML233 as a Potential Therapy for Hyperpigmentation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hyperpigmentary disorders are a significant concern in dermatology, characterized by the excessive production of melanin (B1238610). A primary strategy for developing depigmenting agents is the inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis. This technical guide provides a comprehensive overview of the small molecule ML233, a potent and direct inhibitor of tyrosinase. This compound has demonstrated significant efficacy in reducing melanin production in both cellular and in vivo models without notable cytotoxicity.[1][2] This document details the compound's mechanism of action, presents quantitative efficacy data, and provides detailed experimental protocols to support further research and development of this compound as a potential therapeutic agent for hyperpigmentation.
Mechanism of Action: Direct Tyrosinase Inhibition
Melanogenesis is the biological process responsible for synthesizing melanin pigments in specialized cells called melanocytes.[3][4] Dysregulation of this pathway can lead to hyperpigmentation disorders such as melasma and post-inflammatory hyperpigmentation.[5] The enzyme tyrosinase catalyzes the first and rate-limiting steps in this process, making it a key target for inhibitory compounds.[5]
This compound exerts its anti-melanogenic effect through the direct and competitive inhibition of tyrosinase .[1][5] Unlike many compounds that modulate the expression of melanogenesis-related genes, this compound's primary action is not at the transcriptional level.[5] Studies have shown that treatment with this compound does not significantly alter the mRNA expression of key melanogenic genes such as tyrosinase (tyr), microphthalmia-associated transcription factor (mitfa), or dopachrome (B613829) tautomerase (dct).[5] Instead, this compound is predicted to bind directly to the active site of the tyrosinase enzyme, physically blocking the conversion of L-tyrosine to L-DOPA and its subsequent oxidation to dopaquinone, the precursor to melanin.[2][3][6] This direct enzymatic inhibition is a specific and potent mechanism for reducing melanin synthesis.[1] The effect has also been shown to be reversible.[2][7]
It is noteworthy that while this compound was initially identified as an agonist for the apelin receptor (APJ), its inhibitory effect on melanogenesis is independent of this activity.[8][9]
Quantitative Data on the Efficacy of this compound
The inhibitory effects of this compound have been quantified in various preclinical models, consistently demonstrating a potent, dose-dependent reduction in melanin synthesis and tyrosinase activity.[1]
Table 1: Effect of this compound on B16F10 Murine Melanoma Cell Proliferation
| Parameter | Value (µM) | Cell Line | Notes |
| IC₅₀ | 5 - 10 | B16F10 | Represents a 50% reduction in cell number, indicating an anti-proliferative effect at these concentrations.[10] |
Table 2: Effect of this compound on Melanin Content
| Model System | Concentration (µM) | Melanin Content | Notes |
| B16F10 Murine Melanoma Cells | 0.625 | Significantly Reduced | This compound reduces melanin production without affecting cell survival at concentrations between 0.625 and 5 µM.[10] |
| B16F10 Murine Melanoma Cells | 1.25 | Significantly Reduced | The reduction in melanin is dose-dependent.[10][11] |
| B16F10 Murine Melanoma Cells | 2.5 | Significantly Reduced | [10][11] |
| B16F10 Murine Melanoma Cells | 5.0 | Significantly Reduced | [10][11] |
| Zebrafish Embryos | Not specified | >80% Reduction | A reduction similar to that observed with the known melanogenesis inhibitor 1-phenyl 2-thiourea (PTU).[8] |
Table 3: Effect of this compound on Tyrosinase Activity
| Model System | Concentration | Tyrosinase Activity | Notes |
| Zebrafish Embryos (in vivo) | 15 µM | Significantly Reduced | Activity was quantified in cellular extracts after 24 hours of treatment.[2] |
| B16F10 Murine Melanoma Cells (in vitro) | Not specified | Significantly Reduced | This compound directly inhibits tyrosinase function.[3] |
Experimental Protocols
Reproducible and standardized methodologies are critical for evaluating melanogenesis inhibitors. The following protocols are synthesized from published studies investigating this compound.[1][5]
Cell Culture and Treatment
-
Cell Line: B16F10 murine melanoma cells are a widely used and appropriate model for studying melanogenesis.[5]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: For experiments, cells are seeded in appropriate culture plates (e.g., 24-well or 96-well plates) at a density that allows for adherence and growth without reaching confluency during the treatment period.
-
Treatment: After allowing cells to adhere (typically overnight), the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) must be run in parallel. In some experimental paradigms, melanogenesis is stimulated using agents like α-Melanocyte-Stimulating Hormone (α-MSH) to establish a baseline of high melanin production.[5]
Melanin Content Assay
This assay quantifies the amount of melanin produced by cultured cells following treatment with an inhibitor.
-
Cell Lysis: After the treatment period, wash the cells with Phosphate-Buffered Saline (PBS). Lyse the cell pellet by adding 1 N NaOH and incubating at an elevated temperature (e.g., 60-80°C) for 1-2 hours to solubilize the melanin.
-
Quantification: Centrifuge the lysate to pellet any remaining debris. Transfer the supernatant, which contains the solubilized melanin, to a 96-well plate.
-
Measurement: Measure the absorbance of the supernatant at 405 nm using a spectrophotometer.
-
Normalization: The melanin content is typically normalized to the total protein content of a parallel sample to account for any differences in cell number. Melanin content is then expressed as a percentage of the vehicle-treated control.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. bioengineer.org [bioengineer.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. The small molecule this compound is a direct inhibitor of tyrosinase function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Investigating the Anti-Proliferative Effects of ML233 on Melanoma Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the small molecule ML233 and its inhibitory effects on melanoma cell proliferation. This document outlines the current understanding of this compound's mechanism of action, presents quantitative data from relevant studies, and provides detailed experimental protocols for key assays. The information is intended to serve as a valuable resource for researchers in oncology, dermatology, and drug development.
Introduction
Melanoma, the most aggressive form of skin cancer, is characterized by high metastatic potential and resistance to conventional therapies.[1] The proliferation of melanoma cells is driven by complex signaling networks, making the identification of novel inhibitory compounds a critical area of research.[2][3] this compound has emerged as a promising small molecule that demonstrates anti-proliferative effects against melanoma cell lines.[4][5] This guide delves into the scientific data surrounding this compound's impact on melanoma cell proliferation.
Mechanism of Action of this compound
The primary and most well-documented mechanism of action for this compound is the direct and competitive inhibition of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis.[4][6] Tyrosinase catalyzes the conversion of L-tyrosine to L-DOPA and its subsequent oxidation to dopaquinone, crucial steps in the melanogenesis pathway.[7][8] By binding to the active site of tyrosinase, this compound effectively blocks melanin production.[4][6]
While the inhibition of melanogenesis is clearly established, the precise mechanism by which this compound inhibits melanoma cell proliferation is still under investigation. Several hypotheses are being explored:
-
Downstream Effects of Tyrosinase Inhibition: It is possible that the reduction of intermediates or byproducts of the melanogenesis pathway, due to tyrosinase inhibition, impacts cellular processes linked to proliferation.[9][10]
-
Induction of a Less Proliferative Cellular State: The inhibition of the highly active melanogenesis process in melanoma cells might shift the cellular metabolism and signaling environment to one that is less conducive to rapid proliferation.
-
Off-Target Effects: While highly specific for tyrosinase, the possibility of this compound having other cellular targets that influence proliferation pathways cannot be entirely ruled out.[5] One study has suggested that the anti-proliferative effect of this compound might be independent of its action on tyrosinase.[11]
Further research is required to fully elucidate the molecular link between tyrosinase inhibition and the observed anti-proliferative effects of this compound in melanoma cells.
Data Presentation: Quantitative Effects of this compound
The anti-proliferative effects of this compound have been quantified in various melanoma cell lines. The following tables summarize key findings from published studies.
| Cell Line | Assay Type | Parameter | Value |
| B16F10 (Murine Melanoma) | Cell Viability (ATP-based) | IC50 | 5-10 µM |
| ME1154B (Human Melanoma PDXO) | Cell Proliferation | IC50 | 1.65 µM[3] |
| ME2319B (Human Melanoma PDXO) | Cell Proliferation | Effect at 10 µM | No significant inhibition[3] |
Table 1: Summary of this compound's Anti-Proliferative Activity in Melanoma Cell Lines. PDXO: Patient-Derived Xenograft Organoid.
| Parameter | Method | Result |
| Inhibition Type | Lineweaver-Burk Analysis | Competitive[4] |
| Binding Affinity (to Tyrosinase) | Surface Plasmon Resonance (SPR) | Data not publicly available[4] |
Table 2: Kinetic and Binding Characteristics of this compound with Tyrosinase.
Signaling Pathways
Melanogenesis Signaling Pathway and this compound Inhibition
The synthesis of melanin is a complex process regulated by several signaling pathways that converge on the activation of tyrosinase. The binding of ligands such as α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) on melanocytes activates a cascade that ultimately leads to the transcription of the tyrosinase gene.[4][8] this compound directly targets the tyrosinase enzyme, thereby blocking the downstream production of melanin.[4]
Caption: Simplified melanogenesis pathway and the inhibitory action of this compound.
Key Proliferation Pathways in Melanoma
The proliferation of melanoma cells is largely driven by the MAPK/ERK and PI3K/Akt signaling pathways.[2][3] Constitutive activation of these pathways, often due to mutations in genes like BRAF and NRAS, is a hallmark of melanoma.[2] While a direct regulatory link from this compound or tyrosinase to these pathways has not been definitively established, their central role in melanoma cell proliferation makes them important to consider in the context of this compound's anti-proliferative effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding Signaling Cascades in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bioengineer.org [bioengineer.org]
- 5. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tyrosinase regulates the motility of human melanoma cell line A375 through its hydroxylase enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Tyrosinase and inhibition of proliferation of melanoma cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
ML233: Application Notes and Protocols for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML233 is a potent and specific small molecule inhibitor of tyrosinase, the rate-limiting enzyme in melanin (B1238610) biosynthesis.[1][2][3] Its direct, competitive inhibition of tyrosinase makes it a valuable tool for studying melanogenesis and a promising candidate for the development of therapeutics for hyperpigmentation disorders.[4][5] These application notes provide detailed protocols for in vitro studies to characterize the activity of this compound.
Mechanism of Action
This compound exerts its biological effect through the direct inhibition of tyrosinase, a key enzyme in the melanin synthesis pathway.[1][6] It acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the conversion of L-tyrosine to L-DOPA, a critical step in melanogenesis.[2][4] Notably, the inhibitory action of this compound on melanin production is independent of the apelin signaling pathway, for which it was initially identified as an agonist.[4][7] Its effect is not at the transcriptional level, as it does not suppress the expression of tyrosinase (tyr), dopachrome (B613829) tautomerase (dct), or microphthalmia-associated transcription factor (mitfa) mRNA.[2]
Data Presentation
Quantitative In Vitro Data
| Parameter | Cell Line/System | Concentration/Value | Outcome | Reference |
| Melanin Production | B16F10 Murine Melanoma Cells | 0.625 - 5 µM | Significant, dose-dependent reduction in melanin | [6][8] |
| Cell Proliferation | ME1154B PDXO | IC50 = 1.65 µM | Inhibition of proliferation | [8] |
| Cell Proliferation | ME2319B PDXO | Up to 10 µM | No significant effect on proliferation | [8] |
| Apelin Receptor (APJ) Agonism | CHO-K1 cells expressing human APJ | EC50 = 3.7 µM | Agonist activity | [9] |
| Angiotensin 1 (AT1) Receptor Binding | --- | >79 µM | Negligible binding | [9] |
| Cytotoxicity | Human Hepatocytes | LC50 = 25.8 µM | Cytotoxic concentration | [9] |
Binding Affinity to Human Tyrosinase (Surface Plasmon Resonance Analysis)
| Analyte | Association Rate (ka1) (1/Ms) | Dissociation Constant (KD) (M) | Reference |
| This compound | 3.79e+3 | 9.78e+5 | [4] |
| L-DOPA (Substrate) | 1.97e+1 | 3.90e+5 | [4] |
Signaling Pathway
The production of melanin is initiated by external stimuli like UV radiation, which triggers the secretion of α-melanocyte-stimulating hormone (α-MSH).[4] α-MSH binds to the melanocortin 1 receptor (MC1R) on melanocytes, activating a signaling cascade that increases intracellular cyclic AMP (cAMP).[4] This leads to the activation of Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB).[4] Phosphorylated CREB upregulates the expression of Microphthalmia-associated transcription factor (MITF), a key regulator of genes involved in melanogenesis, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2).[4] this compound directly inhibits the enzymatic activity of tyrosinase, thereby blocking the synthesis of melanin from L-tyrosine.[2][4]
Experimental Protocols
In Vitro Tyrosinase Activity Assay
This assay directly measures the enzymatic activity of tyrosinase in the presence of this compound.
Materials:
-
Mushroom tyrosinase
-
L-DOPA
-
This compound
-
50 mM Phosphate (B84403) Buffer (pH 6.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer, the test compound (this compound) or vehicle (for control), and the tyrosinase solution.[1]
-
Pre-incubate the plate at 25°C for 10 minutes.[1]
-
Initiate the reaction by adding the L-DOPA solution to each well.[1]
-
Immediately measure the absorbance at 492 nm using a microplate reader and continue to take readings at 1-minute intervals for 20 minutes.[1]
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of this compound.[1]
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.[1]
-
For kinetic analysis, perform the assay with varying concentrations of both L-DOPA and this compound and use a Lineweaver-Burk plot to determine the mode of inhibition.[1]
-
Cellular Melanin Content Assay
This assay quantifies the amount of melanin produced by cultured cells following treatment with this compound.[4]
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052)
-
This compound
-
α-Melanocyte-Stimulating Hormone (α-MSH) or Isobutylmethylxanthine (IBMX) (optional, for stimulation)
-
Phosphate-Buffered Saline (PBS)
-
1N NaOH
-
Microplate reader
-
Protein assay reagent (e.g., BCA or Bradford)
Procedure:
-
Cell Culture and Treatment:
-
Culture B16F10 murine melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[2]
-
Seed the cells in a 6-well plate and allow them to adhere overnight.[1]
-
Treat the cells with various concentrations of this compound or a vehicle control. To enhance melanin production, cells can be co-treated with a stimulator like α-MSH or IBMX.[2][8]
-
Incubate the cells for 48-72 hours.
-
-
Melanin Extraction and Quantification:
-
Wash the cells with PBS and harvest them.[4]
-
Lyse the cell pellets and solubilize the melanin by incubating in 1N NaOH at 80°C for 1 hour.
-
Measure the absorbance of the supernatant at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the melanin content to the total protein content of the cell lysate, which can be determined using a standard protein assay.
-
Calculate the percentage of melanin content relative to the vehicle-treated control.
-
Cellular Tyrosinase Activity Assay
This assay measures the enzymatic activity of tyrosinase within cultured cells after treatment with this compound.[4]
Procedure:
-
Cell Culture and Treatment:
-
Seed and treat B16F10 cells as described in the melanin content assay.[4]
-
-
Cell Lysis:
-
Enzyme Activity Measurement:
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, mix the cell lysate with L-DOPA solution.
-
Monitor the formation of dopachrome by measuring the absorbance at 475 nm over time.
-
-
Data Analysis:
-
Calculate the tyrosinase activity and normalize it to the total protein concentration.
-
Express the results as a percentage of the activity in vehicle-treated control cells.
-
Conclusion
This compound is a well-characterized inhibitor of tyrosinase, demonstrating potent activity in various in vitro models.[1][3] The provided protocols offer a robust framework for researchers to investigate the effects of this compound on melanogenesis and to explore its therapeutic potential for hyperpigmentation disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for ML233 in Zebrafish Embryo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ML233, a potent small molecule inhibitor of tyrosinase, in zebrafish (Danio rerio) embryo experiments. This document details effective dosages, toxicity data, and experimental protocols for assessing its effects on melanogenesis.
Introduction
This compound is a small molecule (Molecular Weight: 359.44 g/mol ) identified as a direct and competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis.[1][2] Its ability to reduce pigmentation without significant toxicity makes it a valuable tool for studying melanogenesis and a potential therapeutic agent for hyperpigmentation disorders.[2][3] The zebrafish embryo, with its external development, optical clarity, and genetic tractability, serves as an excellent in vivo model for evaluating the efficacy and safety of compounds like this compound.[3][4]
Data Presentation
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the effects of this compound in zebrafish embryo models.
Table 1: In Vivo Efficacy and Toxicity of this compound in Zebrafish Embryos
| Parameter | Concentration | Duration of Treatment | Observed Effect | Reference |
| Melanin Production | 2.5 µM - 15 µM | 4 - 48 hours post-fertilization (hpf) | Dose-dependent reduction in skin pigmentation.[1] | [1] |
| Melanin Quantification | 15 µM | 4 - 48 hpf | Over 80% reduction in melanin.[1] | [1] |
| Tyrosinase Activity | 0.5 µM | 24 hours | Approximately 80% inhibition of tyrosinase activity, similar to 200 µM 1-phenyl-2-thiourea (PTU).[5] | [5] |
| Toxicity | ≤ 20 µM | Up to 4 days post-fertilization (dpf) | No significant toxic side effects or impact on embryo survival.[3][4] | [3][4] |
| Reversibility | 15 µM | 24 - 48 hpf, followed by washout | Pigmentation returns after removal of this compound.[6] | [6] |
Table 2: Kinetic Analysis of this compound Interaction with Tyrosinase
| Parameter | Analyte | Value | Method |
| Association Rate (ka1) | This compound | 3.79e+3 (1/Ms) | Surface Plasmon Resonance (SPR) Analysis |
| Dissociation Constant (KD) | This compound | 9.78e+5 (M) | SPR Analysis |
| Association Rate (ka1) | L-DOPA (Substrate) | 1.97e+1 (1/Ms) | SPR Analysis |
| Dissociation Constant (KD) | L-DOPA (Substrate) | 3.90e+5 (M) | SPR Analysis |
Signaling Pathway and Mechanism of Action
This compound exerts its effect by directly inhibiting the enzymatic activity of tyrosinase. It does not operate at the transcriptional level, as studies have shown that treatment with this compound does not alter the mRNA expression of key melanogenesis-related genes such as tyrosinase (tyr), dopachrome (B613829) tautomerase (dct), or microphthalmia-associated transcription factor (mitfa).[1][7] The molecule acts as a competitive inhibitor, binding to the active site of the tyrosinase enzyme.[1] This action prevents the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, a critical precursor for melanin synthesis.[5]
Experimental Protocols
General Zebrafish Embryo Maintenance and Dosing Workflow
This workflow outlines the general procedure for treating zebrafish embryos with this compound.
Protocol 1: Assessment of Acute Toxicity in Zebrafish Embryos (Adapted from OECD 236)
Objective: To determine the toxicity profile of this compound on zebrafish embryo development and survival.
Materials:
-
Fertilized zebrafish embryos (e.g., AB strain)
-
E3 embryo medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
Stereomicroscope
Procedure:
-
Collect freshly fertilized zebrafish embryos and ensure they are at a similar developmental stage (e.g., 2-4 cell stage).
-
Randomly distribute 20-30 embryos per well into 96-well plates containing 200 µL of E3 medium per well.
-
Prepare a dilution series of this compound in E3 medium from the stock solution. It is recommended to test concentrations up to 50 µM to confirm the non-toxic range. Include a vehicle control (e.g., 0.1% DMSO in E3 medium) and a non-treated control.
-
Expose the embryos to the different concentrations of this compound.
-
Incubate the plates at 28.5°C.
-
Observe the embryos under a stereomicroscope at 24, 48, 72, and 96 hours post-fertilization (hpf).
-
Record the following endpoints at each time point:
-
Coagulation of the embryo
-
Lack of somite formation
-
Non-detachment of the tail
-
Lack of heartbeat
-
-
Calculate the percentage of survival for each concentration at each time point.
Protocol 2: In Vivo Zebrafish Melanin Quantification
Objective: To visually and quantitatively assess the impact of this compound on melanin production during embryonic development.
Materials:
-
Synchronized zebrafish embryos
-
E3 embryo medium
-
This compound stock solution (in 0.1% DMSO)
-
96-well plates
-
Tricaine (B183219) methanesulfonate (B1217627) (MS-222) for anesthesia
-
Stereomicroscope with a camera
-
Lysis buffer (e.g., 20 mM sodium phosphate (B84403) pH 6.8, 1% Triton X-100)
-
1 N NaOH
-
Microplate reader
Procedure:
-
Embryo Treatment:
-
Collect and array synchronized zebrafish embryos in a 96-well plate (2-3 embryos per well) in 200 µL of E3 medium.[5]
-
Add this compound stock solution to achieve the desired final concentrations (e.g., 2.5 µM to 15 µM).[5] Include a vehicle control (0.1% DMSO).
-
Expose embryos from 9 hpf to 72 hpf.[5]
-
-
Phenotypic Evaluation:
-
Melanin Extraction and Quantification:
-
Pool approximately 40-100 anesthetized embryos per treatment group.[5]
-
Homogenize the embryos in lysis buffer.[5]
-
Centrifuge the lysate at 10,000 x g for 10 minutes to pellet the melanin.[5]
-
Discard the supernatant and dissolve the melanin pellet in 1 N NaOH with 10% DMSO by heating at 80-100°C for 10-60 minutes.[5]
-
Measure the absorbance of the dissolved melanin solution at 490 nm using a microplate reader.[5]
-
Protocol 3: In Vivo Tyrosinase Activity Assay
Objective: To measure the enzymatic activity of tyrosinase in lysates from this compound-treated zebrafish embryos.
Materials:
-
Control and this compound-treated zebrafish embryos
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
L-DOPA solution
-
Microplate reader
Procedure:
-
Collect at least 40 embryos per replicate after treatment with this compound or vehicle control for a specified duration (e.g., 24 hours).[8]
-
Homogenize the embryos in lysis buffer on ice.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the tyrosinase enzyme.
-
In a 96-well plate, mix the embryo lysate with an L-DOPA solution.
-
Incubate the plate at 37°C and monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.
-
Calculate the rate of reaction to determine the tyrosinase activity. Compare the activity in this compound-treated samples to the control samples.
Conclusion
This compound is a well-characterized inhibitor of melanogenesis that demonstrates high efficacy and low toxicity in zebrafish embryos. The provided data and protocols offer a solid foundation for researchers to investigate its mechanism of action and potential therapeutic applications. The zebrafish model, in conjunction with these methodologies, provides a robust platform for the in vivo assessment of tyrosinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Efficacy of ML233 on B16F10 Melanoma Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive set of protocols to evaluate the efficacy of ML233, a potent, small-molecule inhibitor of tyrosinase, on the B16F10 murine melanoma cell line.[1][2] Detailed methodologies for assessing key cellular processes, including melanin (B1238610) production, cell viability, migration, and invasion, are presented. The provided protocols are intended to serve as a guide for researchers and professionals in the fields of oncology, dermatology, and drug development.
Introduction
Malignant melanoma is an aggressive form of skin cancer with a high propensity for metastasis. The B16F10 cell line, derived from a murine melanoma, is a widely used in vitro model to study melanoma biology and to screen for potential therapeutic agents. This compound has been identified as a direct inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1] This document outlines a series of experiments to characterize the effects of this compound on B16F10 cells.
Data Presentation
The following tables summarize the expected quantitative effects of this compound on B16F10 cells based on available literature.
| Treatment Group | Concentration (µM) | Melanin Content (% of Control) | Reference |
| Control (DMSO) | - | 100% | [1] |
| This compound | 0.625 | Significantly Reduced | [1][2] |
| This compound | 1.25 | Significantly Reduced | [1][2] |
| This compound | 2.5 | Significantly Reduced | [1][2] |
| This compound | 5.0 | Significantly Reduced | [1][2] |
| Note: Published data indicates a significant, dose-dependent decrease in melanin production at concentrations as low as 0.625 µM.[1][2] Specific percentage reductions may vary based on experimental conditions. |
| Parameter | Value | Reference |
| Cell Proliferation IC50 | 5 - 10 µM | [2] |
| Note: The half-maximal inhibitory concentration (IC50) for this compound on B16F10 cell proliferation is reported to be in the range of 5 to 10 µM.[2] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental designs, the following diagrams are provided in Graphviz DOT language.
Experimental Protocols
B16F10 Cell Culture
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100X)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Maintain B16F10 cells in T-75 flasks containing DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
For subculturing, aspirate the culture medium and wash the cell monolayer with PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.
Melanin Content Assay
Materials:
-
B16F10 cells
-
6-well plates
-
This compound (dissolved in DMSO)
-
PBS
-
1N NaOH with 10% DMSO
-
Spectrophotometer (plate reader)
Protocol:
-
Seed B16F10 cells in 6-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[3]
-
Treat the cells with various concentrations of this compound (e.g., 0, 0.625, 1.25, 2.5, 5.0 µM) for 72 hours.[3] A vehicle control (DMSO) should be included.
-
After incubation, wash the cells with cold PBS.[3]
-
Harvest the cells and centrifuge to obtain a cell pellet.
-
Dissolve the cell pellet in 1N NaOH containing 10% DMSO and incubate at 70°C for 1 hour to solubilize the melanin.[3]
-
Measure the absorbance of the solubilized melanin at 405 nm using a spectrophotometer.[3]
-
Normalize the melanin content to the total protein concentration of each sample.
Cell Viability (MTT) Assay
Materials:
-
B16F10 cells
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Spectrophotometer (plate reader)
Protocol:
-
Seed B16F10 cells in a 96-well plate at a density of 4 x 10^3 cells/well and incubate for 24 hours.[4]
-
Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.[4]
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]
-
Shake the plate for 5 minutes to ensure complete dissolution.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Wound Healing (Scratch) Assay
Materials:
-
B16F10 cells
-
6-well plates or 35 mm dishes
-
Sterile 200 µL pipette tip
-
This compound
-
PBS
-
Microscope with a camera
Protocol:
-
Seed B16F10 cells in 6-well plates and grow them to 90-100% confluency.[6]
-
Create a scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.[7]
-
Wash the cells with PBS to remove detached cells.[4]
-
Replace the medium with fresh medium containing different concentrations of this compound.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).[8]
-
Measure the width of the wound at different points for each image and calculate the percentage of wound closure over time.[9]
Transwell Invasion Assay
Materials:
-
B16F10 cells
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel
-
Serum-free DMEM
-
DMEM with 10% FBS (chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol (B129727) or paraformaldehyde for fixation
-
Crystal Violet stain
Protocol:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify at 37°C.[10]
-
Resuspend B16F10 cells in serum-free DMEM containing various concentrations of this compound.
-
Seed 1 x 10^5 cells into the upper chamber of the inserts.[11]
-
Add DMEM with 10% FBS to the lower chamber as a chemoattractant.[12]
-
Incubate the plate at 37°C for 24-48 hours.[10]
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.[10]
-
Fix the cells that have invaded to the lower surface of the membrane with methanol or paraformaldehyde.
-
Stain the invaded cells with Crystal Violet.[10]
-
Count the number of stained cells in several random fields under a microscope.
-
Calculate the percentage of invasion relative to the control group.
Conclusion
The protocols detailed in this document provide a robust framework for investigating the anti-melanoma effects of this compound on B16F10 cells. By systematically evaluating its impact on melanin synthesis, cell viability, migration, and invasion, researchers can gain valuable insights into the therapeutic potential of this compound. The provided diagrams offer a clear visual representation of the underlying biological pathways and experimental procedures, facilitating a comprehensive understanding of the research approach.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of anti-metastatic potential of Cisplatin polymeric nanocarriers on B16F10 melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cell Survival of F10B16 Melanoma and 4T1 Breast Adenocarcinoma Irradiated to Gamma Radiation Using the MTT Assay Based on Two Different Calculation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. med.virginia.edu [med.virginia.edu]
- 8. researchgate.net [researchgate.net]
- 9. Mouse Melanoma Cell Migration is Dependent on Production of Reactive Oxygen Species under Normoxia Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Migration and invasion in B16-F10 mouse melanoma cells are regulated by Nrf2 inhibition during treatment with ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transwell migration and invasion assay – Encyclopedia of Biological Methods [rwu.pressbooks.pub]
Application Notes and Protocols: The Role of ML233 in Dermatological Research
Introduction
ML233 is a small molecule that has been identified as a potent and direct inhibitor of tyrosinase, the critical enzyme that controls the rate of melanin (B1238610) production.[1][2] This characteristic positions this compound as a significant compound for investigation in dermatological research, particularly in the context of hyperpigmentation disorders and melanoma.[1][3] Its mechanism of action, involving the direct competitive inhibition of tyrosinase, allows for the targeted reduction of melanin synthesis without causing significant toxicity to cells.[4][5] These application notes provide an overview of this compound's function, quantitative data on its efficacy, and detailed protocols for its use in experimental settings.
Mechanism of Action
This compound exerts its effects by directly binding to the active site of the tyrosinase enzyme.[1][6] This action prevents the enzyme's natural substrate, L-tyrosine, from binding and undergoing hydroxylation to L-DOPA, which is the initial and rate-limiting step in the melanogenesis pathway.[1] Kinetic studies have confirmed that this compound acts as a competitive inhibitor of tyrosinase.[4][5] Unlike other compounds that may affect the expression of genes related to melanogenesis, this compound's inhibitory action is not at the transcriptional level.[4]
Signaling Pathway
Melanin synthesis is regulated by a complex signaling cascade. The process is often initiated by external stimuli like ultraviolet (UV) radiation, which triggers the secretion of α-melanocyte-stimulating hormone (α-MSH).[5] α-MSH then binds to the melanocortin 1 receptor (MC1R) on the surface of melanocytes.[5] This binding event activates a G-protein-coupled receptor signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP) levels.[5] Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates the cyclic AMP response element-binding protein (CREB).[5] Phosphorylated CREB then upregulates the expression of microphthalmia-associated transcription factor (MITF), a key regulator of the genes involved in melanin production, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2).[5] this compound intervenes in this pathway by directly inhibiting the enzymatic activity of tyrosinase, thereby blocking the subsequent steps of melanin synthesis.[1][5]
Caption: this compound directly inhibits tyrosinase, a key enzyme in the melanogenesis signaling pathway.
Quantitative Data
The inhibitory effects of this compound on tyrosinase activity and melanin synthesis have been quantified in various studies. The following tables summarize the key findings.
| Table 1: In Vitro Efficacy of this compound | |||
| Model System | Assay Type | Parameter | Result |
| B16-F10 Murine Melanoma Cells | Melanin Content Assay | Melanin Production | Significant, dose-dependent decrease at concentrations as low as 0.625 µM[7] |
| B16-F10 Murine Melanoma Cells | Cellular Tyrosinase Activity Assay | Tyrosinase Activity | Potent, dose-dependent inhibition[5] |
| Surface Plasmon Resonance (SPR) Analysis | Binding Kinetics | Association Rate (ka1) for this compound | 3.79e+3 (1/Ms)[5] |
| Surface Plasmon Resonance (SPR) Analysis | Binding Kinetics | Dissociation Constant (KD) for this compound | 9.78e+5 (M)[5] |
| Surface Plasmon Resonance (SPR) Analysis | Binding Kinetics | Association Rate (ka1) for L-DOPA | 1.97e+1 (1/Ms)[5] |
| Surface Plasmon Resonance (SPR) Analysis | Binding Kinetics | Dissociation Constant (KD) for L-DOPA | 3.90e+5 (M)[5] |
| Table 2: In Vivo Efficacy of this compound | |||
| Model System | Assay Type | Parameter | Result |
| Zebrafish Embryos | Pigmentation Assay | Melanin Production | Dose-dependent reduction in skin pigmentation[2][6][8] |
| Zebrafish Embryos | Tyrosinase Activity Assay | Tyrosinase Activity | Significant inhibition[5] |
| Zebrafish Embryos | Acute Toxicity Test (OECD236) | Survival Rate | 100% survival at 2 days post-fertilization with a concentration of 20 µM[8] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
1. Cell Culture and Treatment
This protocol is based on methods for B16-F10 murine melanoma cells.[1][4]
-
Cell Line: B16-F10 murine melanoma cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[4]
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Seeding: Seed cells in appropriate well plates (e.g., 6-well plates) and allow them to adhere overnight.[1]
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO). In some experiments, a melanogenesis stimulator like α-Melanocyte-Stimulating Hormone (α-MSH) can be co-administered.[4] The treatment duration is typically 48-72 hours.[1]
2. Melanin Content Assay
This assay quantifies the amount of melanin produced by cultured cells.[1]
-
Cell Lysis: After treatment, wash the cells with Phosphate-Buffered Saline (PBS) and then lyse them.[1]
-
Melanin Extraction: Centrifuge the cell lysate to pellet the melanin. Dissolve the pellet in 1 N NaOH containing 10% DMSO by heating at 80°C for 1 hour.[1]
-
Quantification: Measure the absorbance of the dissolved melanin solution at 490 nm using a spectrophotometer. The melanin content can be normalized to the total protein content of the cell lysate.
Caption: Workflow for quantifying melanin content in cultured cells.
3. Cellular Tyrosinase Activity Assay
This assay measures the enzymatic activity of tyrosinase within the cells.[4]
-
Cell Lysate Preparation: Wash the treated cells with PBS and lyse them in a suitable buffer containing a non-ionic detergent (e.g., Triton X-100).
-
Protein Quantification: Determine the total protein concentration of the lysate for normalization purposes.
-
Enzymatic Reaction: In a microplate, mix the cell lysate with a solution of L-DOPA, the substrate for tyrosinase.
-
Measurement: Incubate the plate at 37°C and measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm at regular intervals.
-
Analysis: Calculate the rate of dopachrome formation to determine the tyrosinase activity, which is then normalized to the total protein content.
4. In Vivo Zebrafish Pigmentation Assay
Zebrafish embryos are a valuable in vivo model for studying melanogenesis due to their external fertilization and transparent bodies.[2][6]
-
Embryo Collection and Staging: Collect freshly fertilized zebrafish eggs and raise them in standard embryo medium.
-
Treatment: At the appropriate developmental stage (e.g., 4 hours post-fertilization), add this compound at various concentrations to the embryo medium.[6][9] A control group treated with the vehicle (DMSO) should be included.[6]
-
Incubation: Incubate the embryos at 28.5°C for a specified period (e.g., up to 48 or 72 hours post-fertilization).[8]
-
Phenotypic Analysis: Observe and document the pigmentation of the zebrafish embryos using a stereomicroscope. The extent of melanin formation can be qualitatively and quantitatively assessed.
-
Reversibility Test: To test for the reversibility of the effect, embryos can be treated with this compound for a specific duration (e.g., 24-48 hours post-fertilization) and then transferred to fresh embryo medium to observe if pigmentation recovers.[8][9]
Conclusion
This compound is a well-characterized small molecule that potently and directly inhibits tyrosinase activity.[1] Its ability to reduce melanin production in both in vitro and in vivo models, combined with a favorable preliminary safety profile, makes it a compelling candidate for the development of new treatments for hyperpigmentation disorders.[1][2] Furthermore, its anti-proliferative effects on melanoma cells suggest a potential role as an adjuvant in cancer therapy.[3] The data and protocols provided here offer a solid foundation for further research and development of this compound and other tyrosinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioengineer.org [bioengineer.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: ML233 as a Tool for Tyrosinase Function Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML233 is a potent and specific small molecule inhibitor of tyrosinase, the rate-limiting enzyme in melanin (B1238610) biosynthesis.[1][2][3][4][5] Its direct and competitive mechanism of action makes it an invaluable tool for studying tyrosinase function and the broader process of melanogenesis.[2][6][7] This document provides detailed application notes and experimental protocols for utilizing this compound in research settings, along with a summary of its quantitative effects and visualizations of relevant pathways and workflows. This compound has demonstrated efficacy in reducing melanin production in both in vitro cellular models and in vivo organisms without significant cytotoxicity, highlighting its utility for investigating hyperpigmentation disorders and as a potential therapeutic lead.[1][2][3][4][5][6][7][8]
Mechanism of Action
This compound exerts its inhibitory effect through direct binding to the active site of the tyrosinase enzyme.[1][2][6] This action prevents the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, the initial and rate-limiting steps in melanin synthesis.[6][7] Kinetic studies have characterized this compound as a competitive inhibitor of tyrosinase.[1][2] Notably, this compound's mechanism is not at the transcriptional level; it does not suppress the expression of tyrosinase (tyr), dopachrome (B613829) tautomerase (dct), or microphthalmia-associated transcription factor (mitfa) mRNA.[6]
Quantitative Data Summary
The inhibitory effects of this compound on tyrosinase activity and melanin production have been quantified in various experimental systems.
Table 1: In Vitro Effects of this compound on Murine Melanoma Cells (B16F10)
| Parameter | Treatment Group | Concentration | Duration | Outcome | Reference |
| Melanin Production | This compound | Not specified | 4-48 hpf | Significant reduction in skin pigmentation | [8] |
| Melanin Quantification | This compound | Not specified | 4-48 hpf | Over 80% reduction in melanin | [3][8] |
| Reversibility | This compound | Not specified | 24-48 hpf, then recovery | Pigmentation returns after this compound removal | [2][8] |
| Toxicity | This compound | Not specified | Not specified | No observable significant toxic side effects | [2][3][4][8] |
hpf: hours post-fertilization
Table 2: In Vivo Effects of this compound on Melanogenesis in Zebrafish
| Parameter | Treatment Group | Concentration | Duration | Outcome | Reference |
| Melanin Production | This compound | Not specified | 4-48 hpf | Significant reduction in skin pigmentation | [8] |
| Melanin Quantification | This compound | Not specified | 4-48 hpf | Over 80% reduction in melanin | [3][8] |
| Reversibility | This compound | Not specified | 24-48 hpf, then recovery | Pigmentation returns after this compound removal | [2][8] |
| Toxicity | This compound | Not specified | Not specified | No observable significant toxic side effects | [2][3][4][8] |
hpf: hours post-fertilization
Table 3: Kinetic and Binding Parameters of this compound with Tyrosinase
| Parameter | Analyte | Value | Method |
| Association Rate (ka1) | This compound | 3.79e+3 (1/Ms) | SPR Analysis |
| Dissociation Constant (KD) | This compound | 9.78e+5 (M) | SPR Analysis |
| Association Rate (ka1) | L-DOPA (Substrate) | 1.97e+1 (1/Ms) | SPR Analysis |
| Dissociation Constant (KD) | L-DOPA (Substrate) | 3.90e+5 (M) | SPR Analysis |
Signaling Pathway
Caption: Melanogenesis signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Mushroom Tyrosinase Activity Assay
This assay determines the direct inhibitory effect of this compound on purified tyrosinase.
Workflow
Caption: Workflow for the in vitro tyrosinase activity assay.
Methodology
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase in 50 mM phosphate buffer (pH 6.5).
-
Prepare a stock solution of L-DOPA in the same phosphate buffer.
-
Prepare serial dilutions of this compound in phosphate buffer. A vehicle control (e.g., DMSO) should be prepared at the same concentration as in the this compound dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer, the test compound (this compound) or vehicle, and the tyrosinase solution.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 475-490 nm every minute for a set period (e.g., 20 minutes) using a microplate reader.
-
The rate of dopachrome formation is determined from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of tyrosinase inhibition for each this compound concentration.
-
Cellular Tyrosinase Activity Assay
This assay measures the enzymatic activity of tyrosinase within cultured cells following treatment with this compound.[7]
Methodology
-
Cell Culture and Treatment:
-
Seed B16F10 murine melanoma cells in appropriate culture plates and allow them to adhere.[6]
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24-72 hours). Include a vehicle-treated control group. To enhance melanin production, cells can be co-treated with a stimulator like α-Melanocyte-Stimulating Hormone (α-MSH) or Isobutylmethylxanthine (IBMX).[6][8]
-
-
Cell Lysis:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells in a lysis buffer containing a non-ionic detergent (e.g., 1% Triton X-100) and a protease inhibitor cocktail.
-
Centrifuge the lysates at 10,000 x g for 15 minutes at 4°C.[7]
-
Collect the supernatant, which contains the cellular tyrosinase.[7]
-
-
Tyrosinase Activity Measurement:
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, mix an equal amount of protein from each lysate with L-DOPA solution.[7]
-
Incubate the reaction at 37°C for 1 to 1.5 hours.[7]
-
Measure the absorbance of the formed dopachrome at 490 nm.[7]
-
Express the tyrosinase activity as a percentage of the activity in untreated control cells.[7]
-
Melanin Content Assay
This assay quantifies the melanin content in cells after treatment with this compound.
Methodology
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as described for the Cellular Tyrosinase Activity Assay.
-
-
Melanin Extraction:
-
After treatment, wash the cells with PBS and harvest them.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Dissolve the melanin pellet in 1 N NaOH containing 10% DMSO by heating at 80-100°C for 10-60 minutes.[7]
-
-
Quantification:
In Vivo Zebrafish Melanin Quantification
This assay provides a whole-organism assessment of this compound's effect on pigmentation.[7]
Workflow
Caption: Workflow for in vivo zebrafish melanin quantification.
Methodology
-
Embryo Culture:
-
Collect synchronized zebrafish embryos and array them in a 96-well plate in E3 embryo medium.[7]
-
-
Compound Treatment:
-
Add a stock solution of this compound (in 0.1% DMSO) to the E3 medium to achieve the desired final concentrations (e.g., 2.5 µM to 15 µM).[7]
-
Expose the embryos from 9 hours post-fertilization (hpf) to 72 hpf.[7]
-
Include a vehicle control (0.1% DMSO) and a positive control (e.g., Kojic Acid or PTU).[7]
-
-
Phenotypic Evaluation:
-
At 72 hpf, anesthetize the embryos and image them under a stereomicroscope to visually assess pigmentation.[7]
-
-
Melanin Extraction and Quantification:
-
Pool approximately 40-100 anesthetized embryos per treatment group.[7]
-
Homogenize the embryos in a lysis buffer.[7]
-
Centrifuge the lysate to pellet the melanin.[7]
-
Dissolve the melanin pellet in 1 N NaOH with 10% DMSO by heating.[7]
-
Measure the absorbance of the solubilized melanin at 405-490 nm and compare to a standard curve of synthetic melanin.[7]
-
This compound is a well-characterized and potent tool for the study of tyrosinase function. Its direct, competitive, and reversible inhibition of tyrosinase makes it ideal for a range of in vitro and in vivo applications. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in their investigations of melanogenesis and related disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Cellular Tyrosinase Activity Assay Using ML233
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanogenesis, the process of melanin (B1238610) synthesis, is a key physiological pathway with significant implications in dermatology and cosmetology. Dysregulation of this process can lead to hyperpigmentation disorders.[1] The enzyme tyrosinase is the rate-limiting step in melanogenesis, making it a prime target for therapeutic intervention.[1][2][3][4] ML233 is a small molecule that has been identified as a potent and direct inhibitor of tyrosinase.[2][3][5] This document provides detailed application notes and protocols for utilizing this compound to assay cellular tyrosinase activity, intended for researchers, scientists, and professionals in drug development. This compound acts as a competitive inhibitor by binding directly to the active site of the tyrosinase enzyme, thereby preventing the conversion of L-tyrosine to L-DOPA and subsequent melanin formation.[1][6] Notably, its mechanism is not at the transcriptional level, as it does not affect the mRNA expression of tyrosinase or other key melanogenic genes.[1]
Data Presentation
The inhibitory effects of this compound on tyrosinase activity and melanin production have been quantified in various models. The following tables summarize key quantitative data.
Table 1: In Vitro Effects of this compound on Murine Melanoma Cells (B16F10)
| Parameter | Concentration | Duration | Outcome | Reference |
| Tyrosinase Activity | 0.5 µM | Not specified | ~80% inhibition (similar to 200 µM PTU) | [5] |
| Cell Proliferation (IC50) | 5 - 10 µM | Not specified | 50% reduction in cell number | [6] |
Table 2: In Vivo Effects of this compound on Melanogenesis in Zebrafish
| Parameter | Treatment Group | Concentration | Duration | Outcome | Reference |
| Melanin Production | This compound | Not specified | 4-48 hpf | Significant reduction in skin pigmentation | [3][7] |
| Melanin Quantification | This compound | Not specified | 4-48 hpf | Over 80% reduction in melanin | [7][8] |
| Reversibility | This compound | Not specified | 24-48 hpf, then recovery | Pigmentation returns after this compound removal | [7] |
| Toxicity | This compound | Not specified | Not specified | No observable significant toxic side effects | [3][7] |
hpf: hours post-fertilization
Table 3: Binding Affinity of this compound and L-DOPA to Human Tyrosinase (SPR Analysis)
| Analyte | Association Rate (ka1) (1/Ms) | Dissociation Constant (KD) (M) |
| This compound | 3.79e+3 | 9.78e+5 |
| L-DOPA (Substrate) | 1.97e+1 | 3.90e+5 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the melanogenesis signaling pathway, indicating the point of inhibition by this compound, and the general experimental workflow for a cellular tyrosinase activity assay.
Caption: Melanogenesis signaling pathway and direct inhibition of tyrosinase by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting ML233 Solubility In Vitro
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with the tyrosinase inhibitor ML233 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in vitro?
A1: this compound is a small molecule that functions as a potent, direct, and competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis.[1][2][3][4][5][6] Its primary in vitro application is in the study of melanogenesis and as a potential therapeutic agent for hyperpigmentation disorders.[4][7] Although initially identified as an agonist for the apelin receptor (APJ), its role as a tyrosinase inhibitor is now well-characterized.[1][8]
Q2: I'm observing a precipitate after adding this compound to my aqueous experimental medium. Is this normal?
A2: Yes, this is a frequently encountered issue. This compound has low aqueous solubility, and precipitation is often observed at concentrations above 30 µM in aqueous solutions.[1] To avoid this, it is recommended to use a maximum concentration of 20 µM in aqueous media.[1]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][8]
Q4: How should I properly store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1] For storage at -20°C, it is advisable to use the solution within one month, while storage at -80°C can extend its usability to six months.[1]
Troubleshooting Guide
Issue: Precipitate Formation in Cell Culture Media
Symptoms:
-
Cloudiness or visible particulate matter in the cell culture medium after the addition of this compound.[1]
-
Inconsistent or non-reproducible experimental results.[1]
Potential Causes:
-
Low Aqueous Solubility: this compound is inherently poorly soluble in aqueous environments like cell culture media. The addition of a concentrated DMSO stock solution can cause the compound to "crash out" and precipitate.[1]
-
High Final Concentration: The final concentration of this compound in the culture medium may exceed its solubility limit.[1]
-
Temperature Shock: Rapid temperature changes, such as adding a cold stock solution to warm media, can decrease the solubility of the compound and promote precipitation.[1]
-
High Final DMSO Concentration: While this compound is soluble in DMSO, a high final concentration of DMSO in the aqueous medium can still lead to precipitation of the compound.
Quantitative Data: this compound Solubility
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 50 | 17.97 |
| Aqueous Medium | < 0.03 (precipitation observed >30 µM) | ~ < 0.01 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Based on the desired stock concentration (up to 50 mM in DMSO is possible), weigh the appropriate amount of this compound powder.[1][8] For a 10 mM stock solution, dissolve 3.59 mg of this compound (MW: 359.44 g/mol ) in 1 mL of DMSO.[1]
-
To aid dissolution, the tube can be gently warmed to 37°C and briefly sonicated in an ultrasonic bath.[1]
-
Vortex the solution gently until the powder is completely dissolved.[1]
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[1]
-
Store the aliquots at -20°C or -80°C.[1]
Protocol 2: In Vitro Tyrosinase Activity Assay with this compound
This protocol is adapted from a general tyrosinase inhibitor screening assay and should be optimized for specific experimental conditions.
Materials:
-
This compound stock solution (in DMSO)
-
Mushroom tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Working Solutions: Dilute the this compound stock solution in phosphate buffer to the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells, including a vehicle control (DMSO alone).[1]
-
Assay Protocol: a. To each well of a 96-well plate, add the following in order:
- 20 µL of this compound working solution or vehicle control.[1]
- 140 µL of phosphate buffer.[1]
- 20 µL of mushroom tyrosinase solution.[1] b. Incubate the plate at room temperature for 10 minutes.[1] c. Initiate the enzymatic reaction by adding 20 µL of L-DOPA solution to each well.[1] d. Immediately measure the absorbance at 475 nm (to detect dopachrome (B613829) formation) in a kinetic mode for a duration of 15-30 minutes.[1]
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Melanogenesis signaling pathway and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ML 233 | Apelin Receptors | Tocris Bioscience [tocris.com]
Technical Support Center: ML233 Cytotoxicity Assessment in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the cytotoxicity of the small molecule ML233 in various cell lines. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary activity of this compound and is it expected to be cytotoxic?
A1: this compound is primarily characterized as a potent, direct, and competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis.[1] For this reason, it is widely investigated for its potential in treating hyperpigmentation disorders. At concentrations effective for inhibiting melanogenesis (typically in the low micromolar range, 0.625 - 5 µM), this compound has been reported to have a favorable toxicity profile, showing no significant toxic side effects in models like zebrafish embryos and murine melanoma cells.[2][3] However, like many small molecules, cytotoxicity can be observed at higher concentrations.
Q2: At what concentrations might I expect to see cytotoxic effects from this compound?
A2: Cytotoxicity is cell-line dependent. In B16F10 murine melanoma cells, a 50% reduction in cell number (IC50) was observed at concentrations between 5 and 10 µM.[2] For the human melanoma cell line ME1154B (PDXO), the IC50 for proliferation inhibition was reported as 1.65 µM.[4] In human hepatocytes, an LC50 of 25.8 µM has been noted.[5] It is crucial to perform a dose-response experiment in your specific cell line to determine the cytotoxic concentration range.
Q3: My this compound is precipitating in the cell culture medium. What should I do?
A3: this compound has low aqueous solubility, and precipitation is a known issue, especially at concentrations above 30 µM. It is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO) and then dilute it into your culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) and does not affect cell viability on its own. Performing a vehicle control with the same DMSO concentration is essential.
Q4: I am observing unexpected results in my cytotoxicity assay. Could this compound be interfering with the assay itself?
A4: It is possible for small molecules to interfere with cytotoxicity assay readouts. While specific interference studies for this compound are not widely published, its chemical structure does not inherently suggest it would be colored or fluorescent, which are common causes of interference. However, it is always best practice to include proper controls to rule out any assay artifacts. This includes "compound-only" controls (this compound in media without cells) to check for direct effects on the assay reagents.[6] If interference is suspected, consider using an alternative cytotoxicity assay that relies on a different detection principle.[6]
Q5: What signaling pathways are involved in this compound-induced cytotoxicity?
A5: The specific signaling pathways for this compound-induced cytotoxicity are not well-elucidated, as it is generally considered non-toxic at its effective concentrations for tyrosinase inhibition. However, drug-induced cytotoxicity often involves the activation of apoptotic pathways. These can be broadly categorized into the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis.[7][8] To investigate this, you can perform assays for caspase activation or changes in mitochondrial membrane potential.
Troubleshooting Guides
Issue 1: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding, inconsistent compound concentration, or edge effects in the plate.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating each row.
-
Carefully perform serial dilutions of this compound and ensure proper mixing at each step.
-
To minimize edge effects, avoid using the outermost wells of the plate for experimental conditions and instead fill them with sterile PBS or media.[9]
-
Issue 2: Unexpectedly high or low cytotoxicity.
-
Possible Cause: Incorrect concentration of this compound, issues with cell health, or compound instability.
-
Troubleshooting Steps:
-
Verify the concentration of your this compound stock solution.
-
Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).
-
Assess the stability of this compound in your culture medium over the time course of your experiment.
-
Issue 3: Discrepancies between different cytotoxicity assays (e.g., MTT vs. LDH).
-
Possible Cause: The assays measure different cellular events. MTT measures metabolic activity, which can be affected by factors other than cell death, while LDH measures membrane integrity.[2]
-
Troubleshooting Steps:
-
Understand the mechanism of each assay. A compound might decrease metabolic activity (affecting MTT) before it causes membrane lysis (affecting LDH).
-
Consider the timing of your endpoint measurement. Different markers of cytotoxicity appear at different times.
-
Use a third, complementary assay, such as Annexin V/PI staining for apoptosis, to get a more complete picture of the mode of cell death.
-
Quantitative Data on this compound Cytotoxicity
The following table summarizes the available quantitative data on the cytotoxic and anti-proliferative effects of this compound in various cell lines.
| Cell Line | Assay Type | Endpoint | IC50 / LC50 Value | Reference(s) |
| B16F10 (Murine Melanoma) | CellTiter-Glo® | Cell Viability | ~5 - 10 µM | [2] |
| ME1154B (PDXO Human Melanoma) | Cell Proliferation Assay | Proliferation Inhibition | 1.65 µM | [4] |
| ME2319B (PDXO Human Melanoma) | Cell Proliferation Assay | No significant inhibition | Up to 10 µM | [4] |
| Human Hepatocytes | Not Specified | Cell Viability | LC50 = 25.8 µM | [5] |
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of viability.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[4][10]
-
Solubilization: Carefully remove the medium and add a solubilization agent (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
LDH Release Assay for Cytotoxicity
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes.
Workflow:
Caption: Workflow for the LDH cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[2]
-
Incubation: Incubate for the desired duration.
-
Supernatant Collection: Centrifuge the plate and carefully transfer the supernatant to a new plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.[2]
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.[2]
-
Stop Reaction: Add the stop solution provided with the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm.[2]
Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Detailed Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time.
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[2]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) staining solutions to the cell suspension.[2]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[2]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are positive for both stains.
Signaling Pathways in Drug-Induced Cytotoxicity
While the specific pathways for this compound are not fully detailed, cytotoxic concentrations of small molecules often induce apoptosis through the intrinsic and/or extrinsic pathways.
Caption: General overview of apoptotic signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptotic signaling pathways: caspases and stress-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preventing ML233 degradation in experimental setups
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of ML233, with a focus on preventing its degradation in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that functions as a potent and direct inhibitor of tyrosinase, the rate-limiting enzyme in melanin (B1238610) biosynthesis.[1][2] It acts as a competitive inhibitor by binding to the active site of the tyrosinase enzyme, thereby preventing the synthesis of melanin.[1][2] This makes it a valuable tool for studying melanogenesis and a potential therapeutic agent for hyperpigmentation disorders.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO at concentrations up to at least 10 mM.
Q3: How should I store this compound powder and stock solutions to prevent degradation?
A3: Proper storage is crucial to maintain the stability of this compound. Recommendations for storage are summarized in the table below. To avoid repeated freeze-thaw cycles, which can lead to degradation, it is advisable to aliquot stock solutions into single-use volumes.
Q4: I observed a precipitate after adding my this compound stock solution to my aqueous experimental medium. Is this normal and how can I prevent it?
A4: Yes, this is a common issue. This compound has low aqueous solubility, and adding a concentrated DMSO stock solution to an aqueous medium can cause it to precipitate. To minimize precipitation, consider the following:
-
Final Concentration: Ensure the final concentration of this compound in your aqueous medium does not exceed its solubility limit.
-
DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to avoid solvent-induced toxicity and precipitation.
-
Temperature: Gently warm your this compound stock solution aliquot to room temperature before adding it to your pre-warmed experimental medium.
-
Mixing: Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even distribution.
Q5: What is the general stability of this compound in aqueous solutions?
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in cellular assays.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound stock solution | - Ensure stock solutions have been stored correctly (see storage table below). - Avoid repeated freeze-thaw cycles by using single-use aliquots. - Prepare a fresh stock solution from solid this compound. |
| Precipitation of this compound in aqueous medium | - Visually inspect the medium for any precipitate after adding this compound. - Reduce the final concentration of this compound. - Optimize the DMSO concentration in the final medium. - Use a pre-warmed medium and add the this compound stock solution slowly with gentle mixing. |
| Degradation of this compound in experimental medium | - Prepare fresh dilutions of this compound in your experimental medium immediately before use. - If the medium is acidic, consider if the pH can be adjusted to be closer to neutral without affecting the experiment. |
Issue 2: High variability between experimental replicates.
| Possible Cause | Troubleshooting Steps |
| Incomplete dissolution of this compound stock | - Ensure the solid this compound is completely dissolved in DMSO before making further dilutions. Gentle warming and vortexing can aid dissolution. |
| Inconsistent addition of this compound to wells | - Ensure accurate and consistent pipetting of the this compound stock solution into each well. - Mix the contents of each well thoroughly but gently after adding this compound. |
| Uneven precipitation of this compound | - Follow the steps to prevent precipitation outlined in the FAQs and Issue 1. |
Data Presentation
Table 1: Solubility and Recommended Storage of this compound
| Form | Solvent | Solubility | Short-Term Storage (≤ 1 month) | Long-Term Storage (≥ 1 month) |
| Solid Powder | - | - | -20°C | -20°C |
| Stock Solution | DMSO | ≥ 10 mM | -20°C (in aliquots) | -80°C (in aliquots) |
Experimental Protocols
Protocol: Assessment of this compound Stability in Aqueous Buffer
This protocol provides a general framework for assessing the stability of this compound in a specific aqueous buffer.
1. Materials:
- This compound
- DMSO (anhydrous)
- Aqueous buffer of choice (e.g., PBS, pH 7.4)
- High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
- Incubator or water bath
2. Procedure:
- Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
- Prepare working solutions by diluting the stock solution into the aqueous buffer to a final concentration suitable for your experiments and HPLC analysis (e.g., 100 µM).
- Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC to determine the initial peak area of this compound.
- Incubation: Incubate the remaining working solution at the desired temperature (e.g., room temperature, 37°C).
- Time-Point Samples: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution and analyze them by HPLC.
- Data Analysis: Compare the peak area of this compound at each time point to the peak area at T=0. A decrease in the peak area over time indicates degradation. The appearance of new peaks may correspond to degradation products.
Mandatory Visualization
Caption: this compound directly inhibits the tyrosinase enzyme in the melanogenesis pathway.
Caption: A general workflow for monitoring the stability of this compound in aqueous solutions.
References
- 1. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. [Figure], Stability study of this compound in 50% aqueous acetonitrile - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: ML233 in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ML233 in cellular models. The information focuses on understanding and mitigating potential off-target effects to ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary, on-target mechanism of action for this compound?
A1: this compound is a potent, direct, and competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis.[1][2] It binds to the active site of tyrosinase, preventing the conversion of L-tyrosine to L-DOPA, thereby inhibiting the production of melanin.[1][2] This makes it a valuable tool for studying melanogenesis and as a potential agent for treating hyperpigmentation disorders.[3][4]
Q2: Are there known off-target effects of this compound that I should be aware of in my experiments?
A2: Yes, this compound has well-documented off-target activities. The most significant is its function as a non-peptide agonist for the apelin receptor (APJ), a G protein-coupled receptor (GPCR).[1][5] Additionally, at higher concentrations, this compound may interact with other GPCRs and transporters, including the 5-HT1A, α2C adrenergic, and benzylpiperazine receptors, and the norepinephrine (B1679862) transporter.[6] It has also been observed to inhibit the proliferation of melanoma cells, an effect that may be independent of its primary tyrosinase inhibition.[7][8]
Q3: Is the inhibition of melanin synthesis by this compound dependent on its apelin receptor agonist activity?
A3: No, studies have shown that the inhibitory effect of this compound on melanogenesis is independent of apelin receptor activation.[4] Experiments using apelin receptor knockout models in zebrafish demonstrated that this compound still effectively reduces skin pigmentation.[4]
Q4: How can I confirm that the observed effects in my cellular model are due to tyrosinase inhibition and not an off-target effect?
A4: To dissect the on-target versus off-target effects of this compound, consider the following control experiments:
-
Use of Alternative Tyrosinase Inhibitors: Compare the effects of this compound with other known tyrosinase inhibitors that do not have apelin receptor agonist activity.
-
Apelin Receptor Antagonists: Pre-treat your cells with a selective apelin receptor antagonist before adding this compound. If the observed effect is blocked, it is likely mediated by the apelin receptor.
-
Cells Lacking the Apelin Receptor: If possible, use a cell line that does not express the apelin receptor (APJ). An effect that persists in these cells is not mediated by this off-target pathway.[5]
-
Dose-Response Curves: Perform detailed dose-response experiments. The potency of this compound for tyrosinase inhibition is generally higher than for its off-target effects. Effects observed only at high concentrations are more likely to be off-target.
Troubleshooting Guides
Issue 1: Unexpected Cellular Responses Unrelated to Melanogenesis
-
Symptoms: You observe changes in cell signaling, proliferation, or morphology in cells that are not melanocytes, or the observed effects in melanocytes cannot be explained by tyrosinase inhibition alone.
-
Possible Cause: The observed effects may be due to this compound's agonist activity at the apelin receptor (APJ).[5] The apelin signaling pathway is involved in various physiological processes, including cardiovascular function and angiogenesis.[9]
-
Solutions:
-
Verify Apelin Receptor Expression: Confirm whether your cellular model expresses the apelin receptor (APJ).
-
Conduct Control Experiments: As outlined in FAQ Q4, use apelin receptor antagonists or APJ-negative cell lines to confirm the involvement of this pathway.
-
Investigate Downstream Apelin Signaling: Assess downstream markers of apelin receptor activation, such as β-arrestin recruitment or ERK1/2 phosphorylation.[5][10]
-
Issue 2: Inconsistent Activity in Different Functional Assays
-
Symptoms: this compound shows potent activity in a β-arrestin recruitment assay but weak or no activity in a cAMP inhibition assay.[5][11]
-
Possible Cause: this compound is a biased agonist of the apelin receptor.[5][11] It preferentially activates the β-arrestin signaling pathway over the Gαi-mediated inhibition of cAMP production.[11]
-
Solutions:
-
Select the Appropriate Assay: When investigating the apelin receptor agonist activity of this compound, a β-arrestin recruitment assay is the most sensitive and appropriate method.[5]
-
Measure Downstream β-arrestin Signaling: Alternatively, you can measure downstream readouts of β-arrestin signaling, such as receptor internalization.[12]
-
Quantitative Data Summary
The following tables summarize the quantitative data for both the on-target and off-target effects of this compound.
Table 1: On-Target Activity of this compound (Tyrosinase Inhibition)
| Model System | Assay Type | Analyte | Concentration | Result | Reference |
| Zebrafish Embryos | Tyrosinase Activity Assay | Tyrosinase Activity | 0.5 µM | ~80% inhibition | [4] |
| B16F10 Murine Melanoma Cells | Melanin Content Assay | Melanin Production | 0.625 - 5 µM | Dose-dependent reduction in melanin | [8] |
| In Vitro | Kinetic Enzyme Assay | Human Tyrosinase | 5 µM or 20 µM | Competitive inhibition | [8] |
Table 2: Off-Target Activities of this compound
| Target | Activity | Assay Type | EC50 / % Inhibition | Reference |
| Apelin Receptor (APJ) | Agonist | β-arrestin Recruitment | EC50 = 3.7 µM | [1][5] |
| Apelin Receptor (APJ) | Agonist | cAMP Inhibition | Weak activity (>10% at 100µM) | [12] |
| Apelin Receptor (APJ) | Agonist | Receptor Internalization | EC50 = 2.4 µM | [12] |
| 5-HT1A Receptor | Binding | Radioligand Binding Assay | 55% Inhibition at 10 µM | [6] |
| α2C Adrenergic Receptor | Binding | Radioligand Binding Assay | 51% Inhibition at 10 µM | [6] |
| Benzylpiperazine Receptor | Binding | Radioligand Binding Assay | 65% Inhibition at 10 µM | [6] |
| Norepinephrine Transporter | Binding | Radioligand Binding Assay | 57% Inhibition at 10 µM | [6] |
| B16F10 Murine Melanoma Cells | Anti-proliferative | Cell Proliferation Assay | Dose-dependent inhibition | [7][8] |
| ME1154B PDXO Human Melanoma | Anti-proliferative | Cell Proliferation Assay | IC50 = 1.65 µM | [8] |
Experimental Protocols
Protocol 1: Cellular Tyrosinase Activity Assay
This assay measures the enzymatic activity of tyrosinase within cultured cells following treatment with this compound.
-
Cell Culture and Treatment:
-
Culture B16F10 murine melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Seed cells in appropriate plates and allow them to adhere.
-
Treat cells with various concentrations of this compound. A vehicle control (e.g., DMSO) should be included. To enhance melanin production, cells can be co-treated with a stimulator like α-MSH or IBMX.
-
-
Lysate Preparation:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a buffer containing 0.1 M sodium phosphate (B84403) (pH 6.8) and 1% Triton X-100.
-
Centrifuge the lysates at 10,000 x g for 15 minutes at 4°C. Collect the supernatant, which contains the cellular tyrosinase.
-
Determine the protein concentration of the supernatant for normalization (e.g., using a BCA or Bradford assay).
-
-
Enzymatic Reaction:
-
In a 96-well plate, mix a standardized amount of protein lysate with an L-DOPA solution (e.g., 2 mg/mL in 0.1 M sodium phosphate buffer, pH 6.8).
-
Incubate the reaction at 37°C for 1 to 1.5 hours.
-
-
Quantification:
-
Measure the absorbance of the formed dopachrome (B613829) at 490 nm using a microplate reader.
-
Express the tyrosinase activity as a percentage of the activity in untreated control cells.
-
Protocol 2: β-Arrestin Recruitment Assay for Apelin Receptor Activation
This assay measures the recruitment of β-arrestin to the apelin receptor upon agonist stimulation, a key indicator of this compound's off-target activity.
-
Cell Culture:
-
Use a commercially available cell line that stably co-expresses the apelin receptor fused to a fragment of a reporter enzyme and β-arrestin fused to the complementary enzyme fragment (e.g., PathHunter β-Arrestin assay).
-
Culture the cells according to the manufacturer's instructions. Seed the cells in 96-well plates.
-
-
Compound Treatment:
-
Prepare a dilution series of this compound.
-
Add the this compound dilutions to the cells and incubate for the recommended time (typically 60-90 minutes) at 37°C.
-
-
Signal Detection:
-
Add the detection reagents provided with the assay kit. The recruitment of β-arrestin to the activated apelin receptor brings the two enzyme fragments together, generating a chemiluminescent or fluorescent signal.
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Plot the signal intensity against the concentration of this compound.
-
Calculate the EC50 value from the resulting dose-response curve to quantify the potency of this compound as an apelin receptor agonist.
-
Visualizations
Caption: On-target effect of this compound on the melanogenesis pathway.
Caption: Off-target biased agonism of this compound at the apelin receptor.
Caption: Troubleshooting workflow to distinguish on- and off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Loss of apelin blocks the emergence of sprouting angiogenesis in experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Apelin, Elabela/Toddler, and biased agonists as novel therapeutic agents in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Figure 7, this compound reduces forskolin stimulated intracellular cAMP and stimulates APJ internalization - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ML233 In Vivo Efficacy
Welcome to the technical support center for ML233, a potent, direct inhibitor of tyrosinase. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of utilizing this compound in in vivo experiments. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data presentation examples to help you enhance the efficacy of this compound in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing precipitation of this compound after adding it to my aqueous-based in vivo formulation. Why is this happening and how can I resolve it?
A1: This is a common issue due to the low aqueous solubility of this compound. In zebrafish studies, a precipitate was observed in the medium at concentrations above 30 µM. To ensure the compound remains in solution for your experiments, a maximum concentration of 20 µM in aqueous media is recommended.
Troubleshooting Steps:
-
Vehicle Selection: For initial in vivo studies, consider using a vehicle known to solubilize hydrophobic compounds. A common choice is a mixture of DMSO, PEG400, Tween 80, and saline. The final DMSO concentration should be kept low (typically <5%) to avoid toxicity.
-
Formulation Development: For more advanced studies, especially those requiring oral administration, developing a more sophisticated formulation is crucial. Strategies for poorly soluble drugs include:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles can significantly improve the solubility and oral absorption of lipophilic compounds like this compound.[1][2]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix can enhance its aqueous solubility and dissolution rate.[2]
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can improve its dissolution rate.[3]
-
-
Solubility Testing: Before starting an in vivo experiment, it is essential to determine the solubility of this compound in your chosen vehicle.
Q2: My in vivo experiment with this compound is showing inconsistent results and lower than expected efficacy. What are the potential causes and how can I troubleshoot this?
A2: Inconsistent results and low efficacy can stem from several factors, primarily related to the compound's formulation, stability, and pharmacokinetics.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low/inconsistent in vivo efficacy.
Q3: What are the best practices for preparing and storing this compound solutions to maintain its stability?
A3: Proper handling and storage are critical for ensuring the integrity and activity of this compound.
-
Stock Solutions: Prepare a high-concentration stock solution in 100% DMSO. Based on available data, a stock solution of up to 50 mM in DMSO can be prepared.
-
Storage: Store stock solutions at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months). To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use volumes.
-
Working Solutions: Prepare working solutions fresh for each experiment by diluting the stock solution in the appropriate vehicle.
-
Protection: Protect solutions from light and air (oxygen) exposure, as these can cause degradation. Use amber vials or wrap containers in foil.
Data Presentation
To systematically improve the in vivo efficacy of this compound, it is crucial to generate and analyze pre-formulation data. The following tables provide a template for organizing your findings.
Table 1: Hypothetical Pre-formulation Data for this compound
| Property | Value | Implication for In Vivo Efficacy |
| Molecular Weight | 359.44 g/mol | Suitable for oral absorption. |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | Very poorly soluble; requires formulation enhancement for bioavailability. |
| LogP | ~4.0 | Lipophilic, suggesting good membrane permeability but poor aqueous solubility. A good candidate for lipid-based formulations. |
| pKa | Not available | If ionizable, solubility will be pH-dependent, which could affect absorption in the GI tract. |
Table 2: Example Solubility Data for this compound in Various Vehicles
| Vehicle | Solubility (mg/mL) | Observations |
| Water | < 0.001 | Insoluble |
| PBS (pH 7.4) | < 0.001 | Insoluble |
| 0.5% Methylcellulose | < 0.01 | Forms a suspension |
| 10% DMSO / 90% Saline | ~0.5 | Soluble, but may precipitate upon further dilution |
| 5% DMSO / 40% PEG400 / 55% Saline | ~2.0 | Clear solution |
| Capryol™ 90 (Oil) | > 10 | Freely soluble |
| Labrasol® (Surfactant) | > 20 | Freely soluble |
Experimental Protocols
Protocol 1: Assessing the Metabolic Stability of this compound in vitro
This protocol provides a framework for evaluating the metabolic stability of this compound using liver microsomes, which is a crucial step in predicting its in vivo half-life and clearance.
Materials:
-
This compound
-
Pooled liver microsomes (from the species of interest, e.g., mouse, rat, human)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Control compound with known metabolic stability (e.g., testosterone)
-
LC-MS/MS for analysis
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, pre-incubate this compound (final concentration, e.g., 1 µM) with liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Include control wells without NADPH to assess non-enzymatic degradation.
-
Centrifuge the plates to pellet the protein.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Calculate the percentage of this compound remaining at each time point and determine the in vitro half-life (t½).
Protocol 2: In Vivo Efficacy Evaluation in a Mouse Model of UV-Induced Hyperpigmentation
This protocol describes a common model for testing the efficacy of melanogenesis inhibitors in vivo.[4]
Animal Model:
-
Brownish guinea pigs or HRM2 hairless mice are suitable models.[4]
Procedure:
-
Acclimatize animals to laboratory conditions.
-
Shave the dorsal skin of the animals.
-
Expose a defined area of the dorsal skin to UVB radiation to induce hyperpigmentation.
-
Prepare the this compound formulation (e.g., in a topical cream base or a vehicle suitable for oral administration).
-
Administer the this compound formulation (e.g., topically to the irradiated area or via oral gavage) daily for a specified period (e.g., 2-6 weeks). Include a vehicle control group.
-
Monitor the skin pigmentation using a chromameter or by taking standardized photographs at regular intervals.
-
At the end of the study, collect skin biopsies for histological analysis of melanin (B1238610) content using Fontana-Masson staining.
Signaling Pathway and Experimental Workflow
Melanogenesis Signaling Pathway and Inhibition by this compound
Caption: this compound directly inhibits tyrosinase, the rate-limiting enzyme in melanogenesis.
General Workflow for In Vivo Validation of this compound
References
Technical Support Center: ML233 Stability and Storage
This technical support guide is designed for researchers, scientists, and drug development professionals to provide essential information and troubleshooting assistance for the handling, storage, and use of ML233.
Core Information and Data
This compound is a small molecule primarily characterized as a potent, direct inhibitor of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis. It was also initially identified as a non-peptide agonist of the apelin receptor (APJ).
Table 1: this compound Physicochemical and Storage Data
| Parameter | Value/Recommendation | Source(s) |
| Molecular Weight | 359.44 g/mol | [1] |
| Appearance | Solid Powder | [2] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [3] |
| Solubility in DMSO | Up to 50 mM | [1] |
| Aqueous Solubility | Low; precipitation observed >30 µM | [3] |
| Recommended Max. Aqueous Concentration | ≤ 20 µM | [3] |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Recommended Duration | Key Considerations | Source(s) |
| Solid Powder | -20°C | Long-term | Store in a desiccated environment. | [4] |
| 0°C | Short-term | Store in a desiccated environment. | [4] | |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. | [3] |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [3] |
Frequently Asked Questions (FAQs)
Q: What is the primary application of this compound in research? A: this compound is primarily used as a potent and direct inhibitor of tyrosinase, making it a valuable tool for studying melanogenesis and as a potential therapeutic agent for hyperpigmentation disorders.[3][5]
Q: Why is my this compound solution cloudy after adding it to my cell culture media? A: This is a common issue caused by the low aqueous solubility of this compound.[3] When a concentrated DMSO stock solution is diluted into an aqueous medium, the compound can precipitate. It is recommended to keep the final concentration in aqueous media at or below 20 µM to avoid this.[3]
Q: What is the best way to prepare a stock solution of this compound? A: The recommended solvent for preparing stock solutions is Dimethyl Sulfoxide (DMSO).[3] A stock solution of up to 50 mM in DMSO can be prepared.[1] For example, to make a 10 mM stock, dissolve 3.59 mg of this compound in 1 mL of DMSO.[3]
Q: How can I ensure the stability of my this compound stock solution? A: To ensure stability, store DMSO stock solutions in single-use aliquots at -80°C (for up to 6 months) or -20°C (for up to 1 month).[3] Avoiding repeated freeze-thaw cycles is critical to prevent degradation.[3]
Troubleshooting Guides
Issue: Precipitate Formation in Aqueous Media
-
Symptoms:
-
Visible cloudiness or particles in the cell culture medium after adding this compound.
-
Inconsistent or non-reproducible experimental results.
-
-
Root Causes & Solutions:
| Possible Cause | Recommended Solution |
| Final concentration exceeds aqueous solubility limit. | Lower the final concentration of this compound to ≤ 20 µM, as precipitation has been noted at concentrations above 30 µM.[3] |
| High final DMSO concentration. | Minimize the final DMSO percentage in your medium. If necessary, prepare a more dilute DMSO stock solution of this compound to reduce the volume added. |
| Temperature shock. | Gently warm the this compound stock solution aliquot to room temperature before adding it to your pre-warmed (e.g., 37°C) culture medium. |
| Method of addition. | Employ a stepwise dilution. First, add the this compound stock to a small volume of medium, mix gently, and then add this mixture to the final volume. |
Issue: Lack of Activity or Inconsistent Results
-
Symptoms:
-
Reduced or no biological effect compared to previous experiments.
-
High variability between replicate wells or experiments.
-
-
Root Causes & Solutions:
| Possible Cause | Recommended Solution |
| Compound Degradation. | Prepare a fresh stock solution from powder. Ensure stock solutions are aliquoted and stored properly at -20°C or -80°C to avoid degradation from multiple freeze-thaw cycles.[3] |
| Inaccurate Concentration due to Precipitation. | Visually confirm that no precipitate is present in the final experimental solution. If precipitate is visible, refer to the troubleshooting guide for precipitate formation. |
| Inaccurate Pipetting of Stock Solution. | Use calibrated pipettes for preparing dilutions. For highly concentrated stocks, consider a serial dilution approach to improve accuracy. |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution
-
Materials: this compound powder (MW: 359.44), anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: To prepare 1 mL of a 10 mM solution, dissolve 3.59 mg of this compound in 1 mL of DMSO.
-
Procedure:
Protocol: General Stability Assessment by HPLC
This is a general workflow that can be adapted to test the stability of this compound in a specific solvent and storage condition.
-
Objective: To quantify the percentage of intact this compound over time.
-
Procedure:
-
Time Zero (T=0): Prepare a fresh solution of this compound in the desired solvent (e.g., DMSO) at a known concentration. Immediately dilute a sample to a working concentration and analyze by a validated HPLC method to determine the initial peak area (100% value).
-
Storage: Store the remaining solution under the desired conditions (e.g., -20°C, room temperature, 4°C, protected from light).
-
Follow-up Timepoints: At predetermined intervals (e.g., 24h, 1 week, 1 month), retrieve an aliquot, dilute it in the same manner as the T=0 sample, and analyze it by HPLC.
-
Analysis: Compare the peak area of this compound at each timepoint to the initial peak area to determine the percentage of compound remaining. A significant decrease indicates degradation.
-
Diagrams and Visualizations
Caption: Signaling pathway of melanogenesis highlighting direct inhibition of the tyrosinase enzyme by this compound.
Caption: Logical workflow for troubleshooting precipitation issues with this compound in aqueous solutions.
References
Technical Support Center: Minimizing ML233 Toxicity in Zebrafish Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues when using ML233 in zebrafish studies. Given that this compound is reported to have low toxicity in zebrafish at effective concentrations, this guide focuses on differentiating true toxicity from experimental artifacts and optimizing experimental conditions to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of melanogenesis. Its primary mechanism of action is the direct and competitive inhibition of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis.[1] This action prevents the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, a precursor for melanin.[1] Importantly, this compound's effect is not at the transcriptional level, as it does not suppress the expression of genes like tyrosinase (tyr) or microphthalmia-associated transcription factor (mitfa).[1][2]
Q2: Is this compound toxic to zebrafish embryos?
A2: Current research indicates that this compound exhibits no detectable significant toxicity in zebrafish embryos at concentrations effective for inhibiting melanogenesis (typically up to 20 µM).[3][4][5][6][7] Studies using the standardized OECD Guideline 236 for acute fish embryo toxicity have shown high survival rates of this compound-treated embryos, comparable to control groups.[3][8]
Q3: What is the recommended working concentration of this compound for zebrafish studies?
A3: For inhibiting melanogenesis, concentrations between 5 µM and 20 µM are commonly used and have been shown to be effective without significant toxic side effects.[1][6][7] A significant reduction in melanin can be observed at concentrations as low as 0.5 µM.[7]
Q4: What is the appropriate solvent for this compound and what precautions should be taken?
A4: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for this compound in zebrafish studies.[3][8] It is crucial to keep the final DMSO concentration in the embryo medium as low as possible, ideally at or below 0.1%. While some studies suggest DMSO concentrations up to 1% can be safe in the Zebrafish Embryo Developmental Toxicity Assay (ZEDTA), it is important to note that concentrations as low as 0.5% have been reported to cause subtle behavioral changes, and concentrations between 1-4% can induce morphological and physiological alterations.[1][3][4] Always include a solvent (DMSO) control group in your experiments to differentiate the effects of the solvent from the effects of this compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during zebrafish experiments with this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Increased Embryo/Larval Mortality | High this compound Concentration: While generally non-toxic at effective doses, very high concentrations may have off-target effects.[9][10] | - Perform a dose-response curve to determine the lowest effective concentration. - Ensure accurate calculation and dilution of your stock solution. |
| Solvent (DMSO) Toxicity: DMSO concentrations above 1% can be lethal to zebrafish embryos.[3] | - Verify the final DMSO concentration in your embryo medium. It should not exceed 1%, and preferably be much lower.[1][4] - Run a DMSO-only control at the same concentration used for your this compound treatment group to assess solvent toxicity.[3] | |
| Poor Embryo Quality: Unhealthy embryos at the start of the experiment will have higher mortality rates. | - Use only healthy, fertilized embryos for your experiments. - Ensure optimal breeding conditions for adult zebrafish to produce high-quality eggs. | |
| Contamination: Bacterial or fungal contamination of the embryo medium can cause mortality. | - Maintain sterile conditions when handling embryos and solutions. - Change the embryo medium daily. | |
| Pericardial or Yolk Sac Edema | Solvent (DMSO) Toxicity: Edema is a known phenotype of DMSO toxicity at concentrations of 1% and above.[3][6] | - Lower the final DMSO concentration in your experiment. - Compare the incidence of edema in your this compound-treated group to your DMSO control group. |
| Ionic Imbalance in Embryo Medium: The ionic strength of the exposure media can influence the formation of edema.[11][12][13][14] | - Ensure your embryo medium (e.g., E3 medium) is prepared correctly with the proper ionic concentrations. - Use a consistent and standardized embryo medium for all experiments. | |
| Off-Target Effects of High this compound Concentration: While not widely reported for this compound, some compounds can induce edema at high concentrations. | - Reduce the concentration of this compound to the lowest effective dose. | |
| Developmental Abnormalities (e.g., curved spine, tail malformations) | Solvent (DMSO) Toxicity: DMSO can cause various morphological abnormalities, including an up-curved tail, at concentrations of 1-4%.[3] | - Check your final DMSO concentration and compare abnormalities to a solvent control group. |
| General Stress: Sub-optimal incubation conditions (e.g., temperature, water quality) can lead to developmental defects. | - Ensure incubators are maintained at a stable temperature (typically 28.5°C). - Use high-quality, purified water for making embryo medium. | |
| Inconsistent or No Inhibition of Pigmentation | Incorrect this compound Concentration: The inhibitory effect of this compound on melanogenesis is dose-dependent.[7] | - Verify the concentration of your this compound stock solution and working solutions. - Consider increasing the concentration if it is below the effective range (e.g., < 1 µM). |
| Degraded this compound Stock: Improper storage can lead to loss of compound activity. | - Store this compound stock solutions protected from light and at the recommended temperature. - Prepare fresh working solutions for each experiment. | |
| Timing of Treatment: The developmental stage at which treatment begins can influence the outcome. | - For consistent results, start this compound treatment at a standardized time point, for example, between 4 and 8 hours post-fertilization (hpf). |
Quantitative Data Summary
The following tables summarize the available quantitative data regarding this compound and DMSO in zebrafish studies.
Table 1: Zebrafish Embryo Survival in the Presence of this compound
| Treatment Group | Concentration | Survival Rate at 2 dpf | Survival Rate at 4 dpf | Data Source |
| Non-treated | N/A | ~100% | ~100% | [3][8] |
| Control (DMSO) | Varies (typically ≤0.1%) | ~100% | ~100% | [3][8] |
| This compound | 20 µM | 100% | No increase in lethality observed | [7] |
dpf: days post-fertilization
Table 2: Effects of DMSO on Zebrafish Embryos
| DMSO Concentration | Observed Effects | Data Source |
| ≤ 1% | No significant increase in lethality or malformations in ZEDTA. | [1][4] |
| ≥ 0.5% | Can alter larval behavior and locomotor activity. | [3] |
| 1% - 4% | Can induce morphological and physiological alterations (e.g., up-curved tail, heart edema, altered heart rate). | [3] |
| > 5% | Lethal to embryos. | [3] |
Experimental Protocols
Protocol 1: Zebrafish Embryo Acute Toxicity Test (adapted from OECD Guideline 236)
This protocol is a generalized procedure to assess the acute toxicity of this compound.
-
Embryo Collection: Collect freshly fertilized zebrafish eggs (0-3 hpf).
-
Solution Preparation: Prepare a range of this compound concentrations (e.g., 5, 10, 20, 50, 100 µM) in standard embryo medium (E3). If using DMSO, prepare a stock solution and ensure the final DMSO concentration is consistent across all treatment groups and does not exceed 0.1%. Include a non-treated control and a solvent (DMSO) control.
-
Exposure: Place 20 healthy embryos per well in a 24-well plate. Remove the original water and add 2 mL of the respective test or control solutions.
-
Incubation: Incubate the plates at 26 ± 1°C for a total of 96 hours under a 14/10 hour light/dark cycle.
-
Observation: At 24, 48, 72, and 96 hours, observe the embryos under a microscope for the following lethal endpoints:
-
Coagulation of the embryo.
-
Lack of somite formation.
-
Non-detachment of the tail from the yolk.
-
Lack of heartbeat.
-
-
Data Analysis: For each concentration and time point, calculate the percentage of mortality. Determine the LC50 (lethal concentration for 50% of the embryos) if applicable. A valid test requires ≥90% survival in the control groups.
Protocol 2: Assessing Inhibition of Melanogenesis by this compound
-
Embryo Collection and Staging: Collect healthy, fertilized embryos and stage them to 4-8 hpf.
-
Solution Preparation: Prepare this compound working solutions (e.g., 1, 5, 10, 15, 20 µM) in E3 medium. Include a DMSO vehicle control. To prevent any pigmentation for comparative purposes, a control group with 0.003% 1-phenyl-2-thiourea (PTU) can be included.
-
Exposure: Distribute embryos into a multi-well plate and expose them to the prepared solutions.
-
Incubation: Incubate at 28.5°C.
-
Phenotypic Observation: At 48 hpf, dechorionate the embryos if necessary and observe them under a stereomicroscope. Capture images for qualitative analysis of skin pigmentation.
-
Quantitative Analysis (Optional):
-
Lyse a pool of embryos (e.g., 20-30) from each treatment group.
-
Measure the melanin content by dissolving the pigment pellet in NaOH and measuring the absorbance at 490 nm.
-
Alternatively, perform a tyrosinase activity assay on embryo lysates by measuring the conversion of L-DOPA to dopachrome.
-
Visualizations
Caption: Mechanism of this compound as a direct inhibitor of the tyrosinase enzyme in the melanin synthesis pathway.
Caption: General experimental workflow for assessing this compound effects in zebrafish embryos.
Caption: A logical troubleshooting workflow for unexpected toxicity in this compound zebrafish experiments.
References
- 1. DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DMSO induces major morphological and physiological alterations in zebrafish embryos | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Implications of the solvent vehicles dimethylformamide and dimethylsulfoxide for establishing transcriptomic endpoints in the zebrafish embryo toxicity test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined toxicity of dimethyl sulfoxide (DMSO) and vanadium towards zebrafish embryos (Danio rerio): Unexpected synergistic effect by DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Triphenyl phosphate-induced pericardial edema in zebrafish embryos is dependent on the ionic strength of exposure media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Aryl phosphate ester-induced pericardial edema in zebrafish embryos is influenced by the ionic composition of exposure media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Triphenyl phosphate-induced pericardial edema in zebrafish embryos is dependent on the ionic strength of exposure media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to ML233 in Melanoma Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the tyrosinase inhibitor, ML233, in melanoma cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific small molecule inhibitor of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis.[1][2] It acts as a direct competitive inhibitor, binding to the active site of the tyrosinase enzyme and preventing the conversion of L-tyrosine to L-DOPA, a critical step in the melanogenesis pathway.[1][3] Unlike some other compounds, this compound does not affect the transcription of genes related to melanogenesis, such as TYR, DCT, or MITF.[2]
Q2: My melanoma cell line is not responding to this compound treatment, as measured by a melanin content assay. What are the potential reasons for this resistance?
A2: Resistance to this compound, while not extensively documented, can be attributed to several potential mechanisms, drawing parallels from resistance to other targeted therapies in melanoma:
-
Low Tyrosinase Expression: The target of this compound is the tyrosinase enzyme. If your melanoma cell line has inherently low or absent tyrosinase expression, the inhibitory effect of this compound on melanin production will be minimal.
-
Alterations in MITF Expression: Microphthalmia-associated transcription factor (MITF) is the master regulator of tyrosinase gene expression.[4] Both excessively high and low levels of MITF have been associated with resistance to targeted therapies in melanoma.[5][6] Altered MITF expression in your cell line could lead to insufficient levels of the tyrosinase target.
-
Activation of Bypass Signaling Pathways: Melanoma cells can develop resistance by activating pro-survival signaling pathways that are independent of the pathway targeted by the drug.[7][8] The two most prominent pathways in melanoma are:
-
MAPK (RAS-RAF-MEK-ERK) Pathway: Constitutive activation of this pathway is a hallmark of many melanomas and drives cell proliferation and survival.[9]
-
PI3K/AKT Pathway: This pathway is also frequently activated in melanoma and plays a crucial role in cell survival and resistance to apoptosis.[10][11] Upregulation of these pathways can make the cells less reliant on any single pathway for survival, thereby diminishing the effect of a targeted inhibitor like this compound.
-
Q3: How can I determine if my resistant melanoma cells have activated bypass signaling pathways?
A3: A standard method to assess the activation of the MAPK and PI3K/AKT pathways is through Western blotting.[12] You can probe for the phosphorylated (active) forms of key proteins in these cascades, such as phospho-ERK (p-ERK) and phospho-AKT (p-AKT).[2][12] An increased ratio of phosphorylated protein to total protein, compared to sensitive cell lines, would suggest the activation of these bypass pathways.
Q4: What strategies can I employ to overcome resistance to this compound?
A4: A promising strategy to overcome resistance to targeted therapies is the use of combination treatments.[13][14] Based on the likely resistance mechanisms, you could consider combining this compound with:
-
MAPK Pathway Inhibitors (e.g., BRAF or MEK inhibitors): If your cells show elevated p-ERK levels, co-treatment with a BRAF inhibitor (for BRAF-mutant melanoma) or a MEK inhibitor may re-sensitize the cells to this compound or lead to a synergistic anti-proliferative effect.[15][16]
-
PI3K/AKT Pathway Inhibitors: For cells with high p-AKT levels, a combination with a PI3K or AKT inhibitor could be effective in overcoming resistance.[3][4][15]
Troubleshooting Guides
Melanin Content Assay
| Problem | Possible Cause | Solution |
| No significant decrease in melanin in this compound-treated cells | 1. Cell line is resistant: See FAQ Q2 for potential resistance mechanisms. 2. Incorrect this compound concentration: The IC50 for melanin reduction can vary between cell lines. 3. Degraded this compound: Improper storage can lead to loss of activity. | 1. Investigate resistance: Check tyrosinase expression and the activation status of MAPK and PI3K/AKT pathways. 2. Perform a dose-response curve: Test a wider range of this compound concentrations to determine the optimal inhibitory concentration for your specific cell line. 3. Use a fresh aliquot of this compound: Ensure stock solutions are stored correctly at -20°C or -80°C and protected from light. |
| High variability between replicates | 1. Uneven cell seeding: Inconsistent cell numbers per well. 2. Inaccurate pipetting: Errors in adding reagents or this compound. 3. Incomplete melanin solubilization: Melanin pellet not fully dissolved. | 1. Ensure a single-cell suspension: Thoroughly resuspend cells before plating. 2. Use calibrated pipettes: Ensure proper pipetting technique. 3. Vortex thoroughly: Ensure the melanin pellet is completely dissolved in the NaOH/DMSO solution. You can also incubate at a higher temperature (e.g., 80°C) for a short period.[3] |
| High background absorbance | 1. Phenol (B47542) red in culture medium: Phenol red can interfere with absorbance readings. 2. Cell debris: Incomplete removal of cellular debris. | 1. Use phenol red-free medium: For the final steps of the assay, use a medium without phenol red. 2. Wash cells thoroughly: Ensure complete washing with PBS before cell lysis. |
Cellular Tyrosinase Activity Assay
| Problem | Possible Cause | Solution |
| Low or no tyrosinase activity in control cells | 1. Low tyrosinase expression in the cell line: Some melanoma cell lines have low endogenous tyrosinase levels. 2. Enzyme degradation: Improper sample handling or storage. 3. Suboptimal assay conditions: Incorrect pH or substrate concentration. | 1. Choose a different cell line: Use a cell line known for high tyrosinase activity (e.g., B16F10). 2. Work on ice: Prepare cell lysates on ice and use protease inhibitors. Store lysates at -80°C for long-term use.[13] 3. Optimize assay buffer: Ensure the pH is optimal (typically 6.8-7.2). Prepare fresh substrate (L-DOPA) solution for each experiment as it can auto-oxidize.[13] |
| No inhibition observed with this compound | 1. Inactive this compound: See "Degraded this compound" in the Melanin Content Assay troubleshooting. 2. Incorrect this compound concentration: Insufficient concentration to inhibit the enzyme. | 1. Use a fresh aliquot of this compound. 2. Perform a dose-response curve. |
| High background signal | 1. Auto-oxidation of L-DOPA: L-DOPA can spontaneously oxidize, leading to a color change. 2. Interfering substances in the cell lysate. | 1. Include a "no-enzyme" control: Prepare a well with all components except the cell lysate to measure the rate of auto-oxidation and subtract it from your sample readings.[13] 2. Include a "no-substrate" control: This will help identify any colorimetric interference from the lysate itself. |
Data Presentation
Table 1: Effect of this compound on Melanin Content in B16-F10 Murine Melanoma Cells
| Treatment Group | Concentration (µM) | Melanin Content (% of Control) |
| Control (DMSO) | - | 100% |
| This compound | 0.625 | Significantly Reduced |
| This compound | 1.25 | Significantly Reduced |
| This compound | 2.5 | Significantly Reduced |
| This compound | 5.0 | Significantly Reduced |
| Note: Data indicates a significant, dose-dependent decrease in melanin production at concentrations as low as 0.625 µM.[17] |
Table 2: Example IC50 Values for Targeted Inhibitors in BRAF V600E Mutant Melanoma Cell Lines
| Cell Line | Vemurafenib (BRAF inhibitor) IC50 (nM) | Cobimetinib (MEK inhibitor) IC50 (nM) |
| Mewo | 173 | - |
| A375 | 10 | - |
| ED013 | 5000 | 40 |
| This table provides example IC50 values for other targeted therapies to illustrate the range of sensitivities that can be observed in different melanoma cell lines.[18] Researchers should determine the specific IC50 of this compound for their cell lines of interest. |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Melanoma Cell Lines
This protocol describes a general method for developing drug-resistant cell lines through continuous exposure to increasing concentrations of the drug.[15][19]
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental melanoma cell line.
-
Initial Drug Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC50.
-
Monitor and Passage: Monitor the cells for growth. Initially, a large number of cells may die. Once the surviving cells reach 70-80% confluency, passage them and continue to culture them in the presence of the same concentration of this compound.
-
Dose Escalation: Once the cells are growing robustly at the current this compound concentration, increase the drug concentration by 1.5 to 2-fold.
-
Repeat and Expand: Repeat the process of monitoring, passaging, and dose escalation. This process can take several months.
-
Characterize Resistant Cells: Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., 10-fold higher than the parental IC50), characterize the resistant phenotype. Confirm the increased IC50 and investigate potential resistance mechanisms (e.g., Western blotting for p-ERK and p-AKT).
-
Cryopreservation: Freeze down vials of the resistant cells at various stages of their development.
Protocol 2: Western Blot for p-ERK and p-AKT
This protocol outlines the steps to assess the activation of the MAPK and PI3K/AKT signaling pathways.[8][12][20]
-
Cell Culture and Treatment: Seed melanoma cells (both parental and potentially resistant lines) in 6-well plates and allow them to adhere. Treat the cells with this compound at the desired concentration and for the desired time. Include untreated controls.
-
Cell Lysis:
-
Place the culture plate on ice and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).
-
Sample Preparation: Mix the cell lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, and total AKT overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Changes in p-ERK1/2 and p-AKT Expression in Melanoma Lesions after Imatinib Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined targeting of MEK and PI3K/mTOR effector pathways is necessary to effectively inhibit NRAS mutant melanoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibitors of pan-PI3K Signaling Synergize with BRAF or MEK Inhibitors to Prevent BRAF-Mutant Melanoma Cell Growth [frontiersin.org]
- 5. Cell-state dynamics and therapeutic resistance in melanoma from the perspective of MITF and IFNγ pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MITF in Normal Melanocytes, Cutaneous and Uveal Melanoma: A Delicate Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Combinatorial Therapies in Melanoma: MAPK Inhibitors and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. Regulation of melanogenesis through phosphatidylinositol 3-kinase-Akt pathway in human G361 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Navigating the Therapeutic Complexity of PI3K Pathway Inhibition in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synergistic effects of MAPK and immune checkpoint inhibitors in melanoma: what is the best combination strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Direct Interaction of ML233 with Tyrosinase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule ML233 with other established tyrosinase inhibitors. It focuses on the experimental validation of this compound's direct binding to tyrosinase, presenting supporting data on its efficacy and mechanism of action in comparison to alternatives.
Executive Summary
This compound has emerged as a potent, direct inhibitor of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis. Experimental evidence confirms that this compound acts as a competitive inhibitor by binding to the active site of tyrosinase, thereby preventing the melanogenesis process.[1][2] This guide summarizes the quantitative data supporting the efficacy of this compound and compares it with commonly used tyrosinase inhibitors such as kojic acid, arbutin, resveratrol, and thiamidol. Detailed experimental protocols for key validation assays are also provided to facilitate the replication and further investigation of these findings.
Comparative Performance of Tyrosinase Inhibitors
The efficacy of tyrosinase inhibitors is commonly evaluated by their half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. The binding affinity, represented by the dissociation constant (Kd), provides a direct measure of the strength of the inhibitor-enzyme interaction.
Table 1: Comparison of IC50 Values against Human Tyrosinase
| Compound | IC50 (µM) vs. Human Tyrosinase | Notes |
| This compound | ~0.5 - 10 | Potent inhibition observed in cellular and in vitro assays.[3][4] |
| Kojic Acid | >500 | Weak inhibitor of human tyrosinase.[5] |
| Arbutin | >500 | Weak inhibitor of human tyrosinase.[5] |
| Resveratrol | Not widely reported for human tyrosinase | Data on direct inhibition of human tyrosinase is limited. |
| Thiamidol | 1.1 | Highly potent inhibitor of human tyrosinase. |
Table 2: Comparison of IC50 Values against Mushroom Tyrosinase
| Compound | IC50 (µM) vs. Mushroom Tyrosinase | Notes |
| This compound | ~5 - 20 | Effective inhibition demonstrated in in vitro assays.[6] |
| Kojic Acid | ~15 - 50 | Commonly used as a reference standard. |
| Arbutin | ~200 - 1000+ | Varies significantly depending on the isoform (α or β). |
| Resveratrol | ~50 - 200 | Moderate inhibitor. |
| Thiamidol | 108 | Significantly less potent against mushroom tyrosinase compared to human tyrosinase. |
Table 3: Direct Binding Affinity of this compound to Human Tyrosinase (SPR Analysis)
| Analyte | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Dissociation Constant (Kd) (µM) |
| This compound | 3.79 x 10³ | Not explicitly stated | 978 |
| L-DOPA (Substrate) | 1.97 x 10¹ | Not explicitly stated | 390 |
Data from SPR analysis indicates that this compound binds directly to human tyrosinase.[4] Another study calculated the dissociation constant of this compound to be 58.18 nM based on binding free energy, suggesting a very high affinity.[3]
Mechanism of Action: Visualizing the Inhibition
Tyrosinase catalyzes the initial steps of melanin synthesis. This compound directly interferes with this process through competitive inhibition.
Caption: this compound directly binds to the active site of tyrosinase, preventing substrate binding.
Experimental Protocols for Validation
Accurate validation of direct binding is crucial. The following are detailed protocols for key experiments.
In Vitro Tyrosinase Inhibition Assay
This assay quantifies the inhibitory effect of a compound on tyrosinase activity.
Materials:
-
Mushroom tyrosinase (or recombinant human tyrosinase)
-
L-DOPA (substrate)
-
Phosphate (B84403) buffer (50 mM, pH 6.8)
-
This compound and other test compounds
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of tyrosinase, L-DOPA, and test compounds in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the tyrosinase solution.
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for 10 minutes.
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm (the wavelength at which dopachrome, the product, absorbs light) at regular intervals for 20-30 minutes.
-
Calculate the rate of reaction for each concentration and determine the IC50 value.
Surface Plasmon Resonance (SPR) for Direct Binding Analysis
SPR is a label-free technique to measure real-time biomolecular interactions and determine binding kinetics.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human tyrosinase (ligand)
-
This compound and other test compounds (analytes)
-
Immobilization buffers (e.g., acetate (B1210297) buffer, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Immobilization: Covalently immobilize recombinant human tyrosinase onto the sensor chip surface via amine coupling.
-
Binding Analysis: Inject a series of concentrations of the analyte (e.g., this compound) over the sensor surface. A reference flow cell without the immobilized ligand is used for background subtraction.
-
Data Acquisition: Monitor the change in the refractive index in real-time as the analyte binds to and dissociates from the immobilized ligand. This generates a sensorgram.
-
Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Regeneration: After each binding cycle, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Conclusion
References
A Comparative Guide to ML233 and Arbutin for Skin Lightening
In the quest for effective and safe skin lightening agents, researchers and drug development professionals are increasingly focused on compounds that can modulate melanogenesis, the complex process of melanin (B1238610) production. Two such compounds, the novel small molecule ML233 and the well-established natural derivative arbutin (B1665170), have garnered significant attention for their ability to inhibit tyrosinase, the rate-limiting enzyme in this pathway. This guide provides an objective comparison of their performance, supported by experimental data, to aid in research and development efforts.
Mechanism of Action
Both this compound and arbutin exert their skin lightening effects primarily through the inhibition of tyrosinase. However, the specifics of their interaction with the enzyme and the broader biological context differ.
This compound is a potent, direct inhibitor of tyrosinase.[1][2] It is predicted to bind directly to the active site of the tyrosinase enzyme, thereby blocking its function and halting the synthesis of melanin.[3][1] Studies have shown that this compound's inhibitory action on melanogenesis is not at the transcriptional level, meaning it does not affect the expression of genes related to melanin production such as tyrosinase (tyr), dopachrome (B613829) tautomerase (dct), or microphthalmia-associated transcription factor (mitfa).[2] This targeted enzymatic inhibition suggests a specific mechanism of action. While initially identified as an agonist of the apelin receptor (APJ), research indicates that its effect on melanogenesis is independent of this pathway.[4][5]
Arbutin , a glycosylated hydroquinone (B1673460), also functions as a competitive inhibitor of tyrosinase.[6][7] It exists in two primary forms: alpha-arbutin (B196051) (α-arbutin) and beta-arbutin (β-arbutin).[8] Alpha-arbutin is generally considered to be more stable and has been shown to be a more potent inhibitor of tyrosinase than its beta counterpart.[8][9] Arbutin's structural similarity to tyrosine allows it to compete for the active site of the enzyme, thereby reducing the rate of melanin synthesis.[10] It is important to note that arbutin can be metabolized into hydroquinone, a well-known but potentially cytotoxic skin lightening agent, which may contribute to its overall effect and safety profile.[6][11][12]
Quantitative Comparison of Efficacy and Cytotoxicity
The following table summarizes key quantitative data for this compound and arbutin from various in vitro and in vivo studies. Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, such as the source of tyrosinase and the specific assays used.
| Parameter | This compound | Arbutin (Alpha) | Arbutin (Beta) | Reference |
| Tyrosinase Inhibition IC50 | Not explicitly reported in retrieved results | 0.48 mM (mouse melanoma tyrosinase) | 0.9 mM (monophenolase); 8.0 ± 0.2 mM (mushroom tyrosinase) | [13][14][15] |
| Effect on Melanin Production | Significant reduction in zebrafish skin pigmentation; over 80% reduction in melanin quantified in embryos. Dose-dependently reduces pigmentation in B16F10 melanoma cells. | Reduces melanin content in cultured human melanoma cells. | Dose-dependently reduces tyrosinase activity and melanin synthesis in human melanocytes. | [11][16] |
| Cellular Viability/Toxicity | No significant toxic side effects observed in zebrafish embryos at effective concentrations. Can reduce B16F10 cell survival at concentrations between 0.625 and 5 µM. Inhibited ME1154B cell viability with an IC50 of 1.65 µM. | Appears to be more toxic than beta-arbutin at low doses (1-10 mM) in MCF-7 cells. | Little effect on the viability of cultured human melanocytes at concentrations that reduce melanin. At high doses (25-200 mM), toxicity appears to be higher than alpha-arbutin in MCF-7 cells. UVB-irradiated arbutin shows strong cytotoxicity. | [11][12][17] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of skin lightening agents. The following are generalized protocols for key experiments cited in the literature for evaluating compounds like this compound and arbutin.
Cellular Melanin Content Assay
This assay quantifies the amount of melanin produced by cultured melanocytes or melanoma cells following treatment with a test compound.
-
Cell Culture and Treatment: B16F10 murine melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[2] Cells are seeded in culture plates and allowed to adhere. Subsequently, the cells are treated with varying concentrations of the test compound (e.g., this compound or arbutin) for a specified period (e.g., 72 hours).
-
Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable buffer (e.g., a buffer containing 1% Triton X-100).[4]
-
Melanin Solubilization: The cell lysates are centrifuged, and the melanin-containing pellet is dissolved in a sodium hydroxide (B78521) (NaOH) solution (e.g., 1N NaOH) by heating at a specific temperature (e.g., 80°C) for a defined time.
-
Quantification: The absorbance of the solubilized melanin is measured using a spectrophotometer at a wavelength of 405 or 490 nm.[4] The melanin content is normalized to the total protein concentration of the cell lysate and expressed as a percentage of the untreated control.
Cellular Tyrosinase Activity Assay
This assay measures the enzymatic activity of tyrosinase within the cells after exposure to an inhibitor.
-
Cell Culture and Treatment: Similar to the melanin content assay, B16F10 cells are cultured and treated with the test compounds.[4]
-
Cell Lysis: Following treatment, cells are washed with PBS and lysed in a phosphate (B84403) buffer containing a non-ionic detergent (e.g., 1% Triton X-100).[4] The lysates are then centrifuged to pellet cell debris.
-
Enzymatic Reaction: The supernatant containing the cellular tyrosinase is collected. A standardized amount of protein from the lysate is added to a reaction mixture containing L-DOPA (a substrate for tyrosinase) in a phosphate buffer.[4]
-
Quantification: The mixture is incubated at 37°C to allow the enzymatic reaction to proceed, resulting in the formation of dopachrome.[4] The rate of dopachrome formation is monitored by measuring the absorbance at 490 nm over time.[4] Tyrosinase activity is calculated and expressed as a percentage of the activity in untreated control cells.
Visualizing the Pathways and Processes
Diagrams created using Graphviz (DOT language) help to visualize the complex biological pathways and experimental workflows involved in the evaluation of skin lightening agents.
Melanogenesis Inhibition Pathway
The following diagram illustrates the simplified signaling pathway of melanogenesis and the points of inhibition for this compound and arbutin.
Caption: Simplified pathway of melanogenesis showing inhibition of tyrosinase by this compound and arbutin.
Experimental Workflow for Evaluating Skin Lightening Agents
This diagram outlines a typical workflow for the preclinical evaluation of potential skin lightening compounds.
Caption: General experimental workflow for the evaluation of skin lightening agents.
Conclusion
Both this compound and arbutin are effective inhibitors of tyrosinase, the key enzyme in melanin production. This compound presents as a potent and direct inhibitor with a promising safety profile in preliminary studies.[3][1] Arbutin, particularly the alpha isomer, is a well-established tyrosinase inhibitor, though considerations around its conversion to hydroquinone remain.[8][11] The provided data and protocols offer a foundation for researchers to design further comparative studies, leading to the development of next-generation skin lightening agents with improved efficacy and safety. Future research should aim for head-to-head comparisons under standardized conditions to more definitively delineate the therapeutic potential of these and other novel compounds.
References
- 1. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Whitening mechanism of arbutin [sprchemical.com]
- 7. msartisan.com [msartisan.com]
- 8. everydayhealth.com [everydayhealth.com]
- 9. plamed.cn [plamed.cn]
- 10. Arbutin - Wikipedia [en.wikipedia.org]
- 11. Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study of Hydroquinone Mediated Cytotoxicity and Hypopigmentation Effects from UVB-Irradiated Arbutin and DeoxyArbutin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of alpha- and beta-arbutin on activity of tyrosinases from mushroom and mouse melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Unraveling the Mechanism of ML233: A Comparative Guide to Replicating Published Findings
For researchers, scientists, and drug development professionals, the reproducibility of scientific findings is the bedrock of innovation. This guide provides a comprehensive comparison of published data on the mechanism of the small molecule ML233, a potent tyrosinase inhibitor. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, we aim to facilitate the replication and further exploration of this compound's therapeutic potential.
Executive Summary
This compound has been identified as a direct and competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis.[1][2] This mechanism makes it a compound of significant interest for the development of therapies targeting hyperpigmentation disorders. This guide synthesizes the key findings from published literature, offering a direct comparison with other known tyrosinase inhibitors and providing the necessary details for researchers to validate these findings in their own laboratories.
Mechanism of Action: Direct Tyrosinase Inhibition
The primary mechanism of action of this compound is its direct binding to the active site of the tyrosinase enzyme.[2] This interaction competitively inhibits the binding of the natural substrate, L-tyrosine, thereby preventing its conversion to L-DOPA, a crucial step in the melanogenesis cascade.[2] Notably, studies have shown that this compound's inhibitory effect is not due to a reduction in the expression of the tyrosinase gene (tyr) or other key melanogenesis-related genes, but rather a direct enzymatic inhibition.[1]
While initially identified as an agonist of the apelin receptor, subsequent research has established its primary role in melanogenesis as a tyrosinase inhibitor.[3]
Below is a diagram illustrating the established signaling pathway of melanogenesis and the specific point of inhibition by this compound.
Caption: this compound directly inhibits the enzymatic activity of tyrosinase.
Quantitative Data Comparison
The efficacy of this compound as a tyrosinase inhibitor has been quantified in various studies. Below is a summary of key findings, including comparative data with other well-known tyrosinase inhibitors.
| Compound | IC50 (Mushroom Tyrosinase) | Cell-Based Assay (B16-F10) | In Vivo Model (Zebrafish) | Reference(s) |
| This compound | Not explicitly stated in all sources, but potent inhibition demonstrated. | Significant reduction in melanin at concentrations as low as 0.625 µM. | >80% reduction in melanin at 15 µM. | [1][4] |
| Kojic Acid | 6.04 ± 0.11 µM | Weaker inhibitor compared to this compound in some studies. | Used as a positive control. | [5][6] |
| Arbutin (β-arbutin) | 1687 ± 181 µM (monophenolase) | Weaker inhibitor compared to this compound. | Used as a positive control. | [5][7] |
| Hydroquinone | > 500 µmol/L (human tyrosinase) | Potent, but with cytotoxicity concerns. | Not directly compared with this compound in the reviewed literature. | [8] |
Replicating the Findings: Experimental Protocols
To facilitate the replication of published findings on this compound, detailed methodologies for key experiments are provided below.
In Vitro Tyrosinase Inhibition Assay (Mushroom Tyrosinase)
This assay is a common initial screening method to determine the direct inhibitory effect of a compound on tyrosinase activity.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (substrate)
-
Phosphate (B84403) Buffer (pH 6.8)
-
This compound and other test compounds
-
96-well microplate reader
Protocol:
-
Prepare solutions of this compound and other inhibitors in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, mushroom tyrosinase solution, and the test compound.
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
Initiate the reaction by adding L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
-
Calculate the percentage of inhibition by comparing the rate of reaction in the presence of the inhibitor to the control (vehicle-only).
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor.
Cellular Melanin Content Assay (B16-F10 Murine Melanoma Cells)
This assay quantifies the effect of a compound on melanin production in a cellular context.
Materials:
-
B16-F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with supplements
-
This compound and other test compounds
-
NaOH
-
96-well microplate reader
Protocol:
-
Seed B16-F10 cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or other test compounds for a specified period (e.g., 48-72 hours).
-
After treatment, wash the cells with PBS and lyse them.
-
Pellet the melanin by centrifugation.
-
Solubilize the melanin pellet in NaOH (e.g., 1N NaOH) by heating.
-
Measure the absorbance of the solubilized melanin at 405 nm.
-
Normalize the melanin content to the total protein concentration of the cell lysate to account for any effects on cell proliferation.
In Vivo Zebrafish Pigmentation Assay
The zebrafish model offers a powerful in vivo system to assess the effect of compounds on pigmentation in a whole organism.
Materials:
-
Zebrafish embryos
-
Embryo medium (E3)
-
This compound and other test compounds
-
Stereomicroscope with a camera
Protocol:
-
Collect synchronized zebrafish embryos.
-
From a few hours post-fertilization (hpf), expose the embryos to various concentrations of this compound or other test compounds in the embryo medium.
-
Incubate the embryos under standard conditions until the desired developmental stage (e.g., 48 or 72 hpf).
-
Observe and document the pigmentation of the embryos using a stereomicroscope.
-
For quantitative analysis, melanin can be extracted from pools of embryos and measured spectrophotometrically as described in the cellular melanin content assay.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating a potential tyrosinase inhibitor like this compound.
Caption: A logical progression of experiments to validate this compound's mechanism.
Conclusion
The published findings consistently support the mechanism of this compound as a direct, competitive inhibitor of tyrosinase. This guide provides the necessary quantitative data and detailed experimental protocols to allow for the independent replication and validation of these findings. By offering a clear comparative framework, we hope to empower researchers to further investigate the potential of this compound and other novel tyrosinase inhibitors in the fields of dermatology and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of ML233's Efficacy Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the cross-validation of ML233's effects, presenting key experimental data, detailed protocols, and workflow visualizations.
This guide provides an objective comparison of the pharmacological effects of this compound, a potent and direct tyrosinase inhibitor, across various cell lines. The data presented herein is intended to support further research and development of this compound as a potential therapeutic agent for hyperpigmentation disorders and as a research tool for studying melanogenesis.
Unveiling the Mechanism: Direct Tyrosinase Inhibition
This compound exerts its biological effects through the direct and competitive inhibition of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis.[1][2][3] Structural and kinetic studies have confirmed that this compound binds to the active site of the tyrosinase enzyme.[1] This action prevents the hydroxylation of L-tyrosine to L-DOPA, the initial step in the melanin production cascade.[1] Unlike other compounds that may affect gene expression, this compound's inhibitory action is not at the transcriptional level.[2]
The synthesis of melanin is a complex process initiated by signaling molecules like α-melanocyte-stimulating hormone (α-MSH), which binds to the melanocortin 1 receptor (MC1R).[1][3] This triggers a signaling cascade that ultimately leads to the production and activation of tyrosinase. This compound's direct targeting of the tyrosinase enzyme provides a specific point of intervention in this pathway.[1]
Quantitative Comparison of this compound's Effects
The efficacy of this compound has been evaluated in several cell lines, revealing variations in its anti-proliferative and melanin-inhibiting activities. The following table summarizes the key quantitative data from these studies.
| Cell Line | Cell Type | Parameter | Value (µM) | Outcome |
| B16F10 | Murine Melanoma | Melanin Production | 0.625 - 5 | Significant reduction in melanin without affecting cell survival.[4][5] |
| B16F10 | Murine Melanoma | IC50 (Cell Proliferation) | 5 - 10 | 50% reduction in the number of cells.[4] |
| ME1154B | Human Melanoma (PDXO) | IC50 (Viability/Proliferation) | 1.65 | Inhibition of cell viability and proliferation.[4][5] |
| ME2319B | Human Melanoma (PDXO) | Effect on Viability | Up to 10 | No effect on cell viability at the tested concentrations.[4][5] |
*PDXO: Patient-Derived Xenograft Organoids
Detailed Experimental Protocols
For the replication and validation of the cited findings, this section provides detailed methodologies for the key experiments used to characterize this compound's effects.
Melanin Content Assay
This assay quantifies the melanin content in cultured cells following treatment with this compound.
-
Cell Culture and Treatment:
-
Seed B16F10 murine melanoma cells in a suitable culture dish and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours). To enhance melanin production, cells can be co-treated with a stimulator like α-MSH.[5]
-
-
Cell Lysis:
-
After treatment, wash the cells with phosphate-buffered saline (PBS) and harvest them.
-
Lyse the cell pellets in a suitable buffer (e.g., NaOH solution) and heat to solubilize the melanin.
-
-
Quantification:
-
Measure the absorbance of the lysates at 405 nm using a spectrophotometer.[5]
-
Normalize the melanin content to the total protein concentration of each sample.
-
Cellular Tyrosinase Activity Assay
This assay measures the enzymatic activity of tyrosinase within the cells.[2][3]
-
Cell Culture and Lysate Preparation:
-
Culture and treat the cells with this compound as described in the melanin content assay.
-
Wash the cells with PBS and lyse them in a buffer containing a non-ionic detergent (e.g., Triton X-100).
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the cellular tyrosinase.[3]
-
-
Enzymatic Reaction:
-
In a 96-well plate, mix the cell lysate with a solution of L-DOPA, the substrate for tyrosinase.
-
Incubate the plate at 37°C to allow the enzymatic reaction to proceed.
-
-
Measurement:
-
Monitor the formation of dopachrome (B613829) by measuring the absorbance at 475 nm at regular intervals.
-
Calculate the tyrosinase activity based on the rate of dopachrome formation.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the effect of this compound on cell proliferation and viability.[4]
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well microplate and expose them to a range of this compound concentrations for the desired duration (e.g., 3 days).[4]
-
-
Reagent Addition:
-
Add a luminescent cell viability reagent (e.g., CellTiter-Glo®) to each well, which measures ATP as an indicator of metabolically active cells.[4]
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the log of the this compound concentration.
-
Visualizing the Molecular and Experimental Frameworks
To provide a clearer understanding of this compound's mechanism and evaluation, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Melanogenesis signaling pathway and this compound's point of inhibition.
Caption: Workflow for evaluating this compound's effects in cell lines.
References
In Vivo Efficacy of ML233 as a Potent Anti-Melanogenic Agent: A Comparative Guide
For Immediate Release
This guide provides a comprehensive in vivo validation of the anti-melanogenic properties of ML233, a novel small molecule inhibitor of tyrosinase. The data presented herein objectively compares the performance of this compound with other well-known anti-melanogenic agents, supported by experimental data from zebrafish and murine melanoma cell line models. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel treatments for hyperpigmentation disorders.
Executive Summary
This compound has emerged as a highly potent and specific inhibitor of melanogenesis.[1][2][3][4][5] Its mechanism of action is the direct and competitive inhibition of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis.[1][2] In vivo studies utilizing the zebrafish model demonstrate that this compound significantly reduces melanin production at low micromolar concentrations, with an efficacy comparable or superior to commonly used agents such as kojic acid, arbutin, and hydroquinone, while exhibiting a favorable safety profile with no significant toxicity observed at effective doses.[4][6] Furthermore, the anti-melanogenic effect of this compound has been shown to be reversible, a desirable characteristic for cosmetic and therapeutic applications.[3][4]
Comparative In Vivo Performance
The in vivo anti-melanogenic activity of this compound was evaluated and compared against other known tyrosinase inhibitors using the zebrafish (Danio rerio) model system. Zebrafish are a well-established in vivo model for studying melanogenesis due to the genetic and molecular conservation of pigmentation pathways with humans.
Table 1: In Vivo Comparison of Anti-Melanogenic Agents in Zebrafish
| Compound | Concentration | Melanin Content Reduction | Tyrosinase Activity Inhibition | Observed Toxicity | Reference |
| This compound | 15 µM | >80% | ~80% (at 0.5 µM) | No significant toxicity | [1][4] |
| Kojic Acid | 50 µM | ~41.4% | - | Cardiotoxicity at higher concentrations (≥2000 µg/mL) | [1] |
| Arbutin | 1 mM | Lower than 50 µM T1 | - | Less toxic than 6'-O-caffeoylarbutin | [5] |
| Hydroquinone | 6.25 µg/mL | Strong inhibition | - | Pronounced developmental toxicity at 12.5 µg/mL | [1] |
| Calycosin | 30 µM | ~52% | - | - | [7] |
Note: Direct comparison of percentages can be challenging due to variations in experimental setups across different studies. The data is presented to provide a general comparative overview.
In Vitro Efficacy in B16F10 Murine Melanoma Cells
To further validate its anti-melanogenic potential in a mammalian system, this compound was tested on B16F10 murine melanoma cells, a standard in vitro model for studying melanogenesis.
Table 2: In Vitro Efficacy of this compound in B16F10 Cells
| Parameter | Concentration | Outcome | Reference |
| Melanin Production | 0.625 - 5 µM | Reduction in melanin without affecting cell survival | [3] |
| Cell Proliferation (ME1154B PDXO) | IC50 = 1.65 µM | Inhibition of proliferation | [3] |
| Cell Proliferation (ME2319B PDXO) | Up to 10 µM | - | [3] |
Mechanism of Action: Signaling Pathway
This compound exerts its anti-melanogenic effect through the direct competitive inhibition of tyrosinase, the key enzyme in the melanin synthesis pathway. This targeted action prevents the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, effectively halting the production of melanin.
Caption: Melanogenesis signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The in vivo validation of this compound and its comparators was conducted following a standardized experimental workflow to ensure reproducibility and reliability of the findings.
Caption: In vivo experimental workflow for anti-melanogenic compound screening.
Experimental Protocols
Zebrafish Melanogenesis Assay
-
Animal Husbandry and Embryo Collection: Wild-type zebrafish (Danio rerio) are maintained under standard laboratory conditions. Embryos are collected after natural spawning and staged according to standard protocols.
-
Compound Treatment: At a designated time post-fertilization (e.g., 9-12 hours post-fertilization), viable embryos are transferred to 24-well plates. Test compounds (this compound, kojic acid, arbutin, hydroquinone) are dissolved in embryo medium, and embryos are exposed to a range of concentrations. A negative control (embryo medium with DMSO) and a positive control (e.g., 1-phenyl-2-thiourea, PTU) are included.
-
Phenotypic Evaluation: At various time points (e.g., 48 and 72 hpf), embryos are anesthetized and imaged using a stereomicroscope to visually assess the degree of pigmentation.
-
Melanin Quantification: A pool of embryos from each treatment group is homogenized in a lysis buffer. The melanin is solubilized (e.g., with NaOH and DMSO) and quantified by measuring the absorbance at 405 nm. A standard curve using synthetic melanin is used for absolute quantification.
-
Tyrosinase Activity Assay: Embryo lysates are prepared, and the protein concentration is determined. The tyrosinase activity is measured by monitoring the rate of L-DOPA oxidation to dopachrome (B613829) at 475 nm.
-
Toxicity Assessment: The survival rate, heart rate, and any morphological abnormalities of the zebrafish embryos are recorded throughout the experiment.
B16F10 Murine Melanoma Cell Melanin Content Assay
-
Cell Culture: B16F10 murine melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 6-well plates. After 24 hours, the medium is replaced with fresh medium containing various concentrations of the test compounds. Cells may be stimulated with α-melanocyte-stimulating hormone (α-MSH) to induce melanogenesis.
-
Melanin Content Measurement: After a 48-72 hour incubation period, the cells are washed with PBS and lysed with a solution of NaOH and DMSO.[2] The absorbance of the lysate is measured at 405 nm to quantify the melanin content.[8][9] The total protein content is measured to normalize the melanin content.
Conclusion
The in vivo and in vitro data presented in this guide strongly support the potential of this compound as a novel and highly effective anti-melanogenic agent. Its potent and specific inhibition of tyrosinase, coupled with a favorable safety profile in preclinical models, positions this compound as a promising candidate for further development in the treatment of hyperpigmentation disorders. The comparative data indicates that this compound offers a significant efficacy advantage over existing agents, warranting further investigation in more advanced preclinical and clinical settings.
References
- 1. Targeting Melanogenesis with Postbiotics: An Integrated Zebrafish-Based Assessment of Lactobacillus salivarius BGHO-1 and Lactobacillus paracasei BGSJ2-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 6'-O-Caffeoylarbutin inhibits melanogenesis in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The in cellular and in vivo melanogenesis inhibitory activity of safflospermidines from Helianthus annuus L. bee pollen in B16F10 murine melanoma cells and zebrafish embryos | PLOS One [journals.plos.org]
- 7. Theoretical Exploring of a Molecular Mechanism for Melanin Inhibitory Activity of Calycosin in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Safety Analysis of ML233 and Other Depigmenting Agents
For Researchers, Scientists, and Drug Development Professionals
The quest for safe and effective depigmenting agents is a significant focus in dermatology and cosmetic science. While numerous compounds are available, their use is often limited by safety concerns, including cytotoxicity and lack of selectivity for melanocytes. This guide provides a comprehensive comparison of the safety profile of a novel depigmenting agent, ML233, with established agents such as hydroquinone (B1673460), kojic acid, arbutin (B1665170), and retinoic acid. The information is supported by experimental data and detailed protocols to assist researchers in their evaluation of these compounds.
Quantitative Safety Data Summary
The following table summarizes the available quantitative data on the cytotoxicity and in vivo toxicity of this compound and other common depigmenting agents. This data is crucial for assessing the therapeutic index and potential risks associated with each compound.
| Agent | Assay Type | Cell Line/Organism | Endpoint | Result | Citation(s) |
| This compound | Cytotoxicity (Cell Viability) | B16F10 (Murine Melanoma) | IC50 | 5-10 µM | [1][2][3] |
| Acute Toxicity | Zebrafish Embryos | Survival | No significant toxic side effects at ≤ 20 µM | [1][4][5] | |
| Hydroquinone | Cytotoxicity | Melanoma Cells | - | Highly sensitive | [6] |
| Cytotoxicity | Melanocytes vs. Non-melanotic cells | - | Selectively cytotoxic to melanocyte-derived cells | [6][7] | |
| Kojic Acid | Cytotoxicity | B16-F10 (Murine Melanoma) | - | Not cytotoxic at 1.562–50 μg/mL | [8] |
| Cytotoxicity | A375 (Human Malignant Melanoma) | IC50 | 11.26-68.58 μM (for derivatives) | [9] | |
| In vivo | Guinea Pig | Depigmentation | Effective at 4%, not at 1% | ||
| Arbutin (α and β) | Cytotoxicity | Hepatocytes | IC50 | 618.2 μM | [4] |
| Cytotoxicity | Human Melanocytes | - | Not inhibitory to growth at 100 µg/ml | [10] | |
| Acute Oral Toxicity | Rats | LD50 | > 2000 mg/kg (for α-arbutin) | ||
| Retinoic Acid | Cytotoxicity | KKU-213B (Cholangiocarcinoma) | IC50 (48h) | 4.58 µM | [11] |
| Cytotoxicity | KKU-100 (Cholangiocarcinoma) | IC50 (48h) | 10.29 µM | [11] | |
| Cytotoxicity | RAW264.7 (Macrophage) | IC50 | 140 µM (for retinol) | [12][13] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of safety and efficacy studies. The following are protocols for key experiments cited in the comparison of these depigmenting agents.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and the cytotoxic potential of a compound.
Objective: To determine the concentration of a depigmenting agent that inhibits cell viability by 50% (IC50).
Materials:
-
Target cells (e.g., B16F10 melanoma cells, primary human melanocytes, keratinocytes)
-
Complete cell culture medium
-
Depigmenting agents (this compound, hydroquinone, kojic acid, arbutin, retinoic acid)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the depigmenting agents in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log concentration of the agent.
Zebrafish Embryo Acute Toxicity Test (OECD 236)
This in vivo assay provides a rapid assessment of the acute toxicity of a substance on a whole organism.
Objective: To determine the lethal concentration (LC50) of a depigmenting agent in zebrafish embryos.
Materials:
-
Fertilized zebrafish (Danio rerio) embryos
-
Embryo medium (E3)
-
Depigmenting agents
-
24-well plates
-
Stereomicroscope
Procedure:
-
Embryo Collection: Collect newly fertilized zebrafish eggs and select healthy, developing embryos.
-
Exposure: Place one embryo per well in a 24-well plate containing embryo medium.
-
Compound Addition: Add the depigmenting agents at various concentrations to the wells. Include a vehicle control.
-
Incubation: Incubate the plates at 28°C for up to 96 hours.
-
Observation: Observe the embryos at 24, 48, 72, and 96 hours post-fertilization for lethal endpoints, including coagulation of the embryo, lack of somite formation, non-detachment of the tail, and absence of heartbeat.[14][15][16]
-
Data Analysis: Record the number of dead embryos at each concentration and time point. Calculate the LC50 value at 96 hours.
Acute Dermal Irritation/Corrosion Study (OECD 404)
This in vivo test evaluates the potential of a substance to cause skin irritation or corrosion.
Objective: To assess the dermal irritation and corrosion potential of a depigmenting agent after a single application.
Materials:
-
Albino rabbits
-
Test substance (depigmenting agent)
-
Gauze patches
-
Non-irritating tape
Procedure:
-
Animal Preparation: Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk of the animals.
-
Test Substance Application: Apply 0.5 mL (if liquid) or 0.5 g (if solid or semi-solid) of the test substance to a small area (about 6 cm²) of the clipped skin and cover with a gauze patch and non-irritating tape.[15][16][17]
-
Removal of Test Substance: After 4 hours, remove the patch and any residual test substance.
-
Observation: Examine the skin for signs of erythema and edema at 1, 24, 48, and 72 hours after patch removal. The observation period may be extended up to 14 days to assess the reversibility of the effects.[15][16][17]
-
Scoring: Grade the skin reactions according to a standardized scoring system (e.g., Draize scale).
Melanocyte Selectivity Assay (Co-culture Model)
This assay helps to determine if a compound is selectively toxic to melanocytes compared to other skin cells like keratinocytes.
Objective: To compare the cytotoxicity of a depigmenting agent on melanocytes and keratinocytes in a co-culture system.
Materials:
-
Primary human melanocytes and keratinocytes
-
Appropriate culture media for each cell type and for co-culture
-
Depigmenting agents
-
Reagents for cell viability assessment (e.g., MTT) or cell-type specific markers for flow cytometry.
Procedure:
-
Co-culture Seeding: Seed keratinocytes and melanocytes together in a culture plate at a defined ratio (e.g., 5:1 or 10:1 keratinocytes to melanocytes).[18][19] Allow the cells to adhere and establish cell-cell contacts.
-
Compound Treatment: Treat the co-cultures with various concentrations of the depigmenting agents.
-
Incubation: Incubate for a defined period (e.g., 48-72 hours).
-
Analysis:
-
Differential Viability: Use a method to distinguish between the two cell types and assess their viability separately. This can be achieved by:
-
Flow Cytometry: Staining the cells with antibodies against cell-type-specific surface markers (e.g., c-Kit for melanocytes) and a viability dye.[19]
-
Selective Lysis and Assay: If a suitable method is available to selectively lyse one cell type while leaving the other intact.
-
-
Overall Viability (as a preliminary screen): Perform an MTT assay on the co-culture to get a general idea of toxicity.
-
-
Data Analysis: Compare the IC50 values for melanocytes and keratinocytes to determine the selectivity index.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action and the experimental process is crucial for evaluating depigmenting agents. The following diagrams, created using Graphviz (DOT language), illustrate key pathways and workflows.
Discussion and Conclusion
The available data suggests that this compound presents a promising safety profile, particularly when compared to traditional depigmenting agents. Its potent inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis, combined with low cytotoxicity in preliminary studies, positions it as a strong candidate for further development.[1][2][4][5][20]
Hydroquinone, while effective, is associated with significant cytotoxicity, especially towards melanocytes, raising safety concerns that have led to restrictions on its use.[6][7] Kojic acid and arbutin are generally considered safer alternatives, though their efficacy can be lower, and concerns about potential long-term effects and conversion to hydroquinone (in the case of arbutin) remain.[8][9] Retinoic acid's primary role in depigmentation appears to be through increasing epidermal turnover rather than direct inhibition of melanogenesis, and its use is often accompanied by skin irritation.[21][22]
The provided experimental protocols offer a framework for standardized testing, enabling a more direct and reliable comparison of the safety and efficacy of novel and existing depigmenting agents. The use of co-culture models to assess melanocyte selectivity is particularly important for developing agents that target melanin production without harming the surrounding skin cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Kojic acid-induced IL-6 production in human keratinocytes plays a role in its anti-melanogenic activity in skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The evaluation of depigmenting efficacy in the skin for the development of new whitening agents in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selective cytotoxicity of hydroquinone for melanocyte-derived cells is mediated by tyrosinase activity but independent of melanin content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of hydroquinone on epidermal non-keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Examining the Impact of Skin Lighteners In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of arbutin on melanogenic proteins in human melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. episkin.com [episkin.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. oecd.org [oecd.org]
- 16. DERMAL IRRITATION STUDY ACCORDING TO OECD(404) GUIDELINES | PPTX [slideshare.net]
- 17. nucro-technics.com [nucro-technics.com]
- 18. Development of melanocye-keratinocyte co-culture model for controls and vitiligo to assess regulators of pigmentation and melanocytes - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 19. In vitro quantification of pigment production and transfer in 2D co-cultures and 3D skin organotypic - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. Effects of all-trans retinoic acid on melanogenesis in pigmented skin equivalents and monolayer culture of melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Retinoic acid and pigment cells: a review of in-vitro and in-vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Analysis of ML233 and Other Novel Tyrosinase Inhibitors
In the quest for effective modulators of melanin (B1238610) production for applications in dermatology and cosmetics, a variety of novel tyrosinase inhibitors have emerged. This guide provides a comparative analysis of ML233 and other recently developed tyrosinase inhibitors, offering a resource for researchers, scientists, and drug development professionals. The focus is on direct, data-driven comparisons of their inhibitory potency, supplemented by detailed experimental protocols and visual diagrams of key biological pathways and workflows.
Quantitative Comparison of Tyrosinase Inhibitor Potency
The efficacy of a tyrosinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the tyrosinase enzyme by 50%. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values for this compound and other novel tyrosinase inhibitors, as reported in various studies. For reference, kojic acid, a well-established tyrosinase inhibitor, is included as a standard.
| Compound ID | Chemical Name/Class | IC50 (µM) vs. Mushroom Tyrosinase | IC50 (µM) vs. Human Tyrosinase | Reference Compound | Reference IC50 (µM) |
| This compound | Thiazolyl-diaminothiazole | Potent inhibitor (specific IC50 not consistently reported in comparative tables) | Not specified | - | - |
| Compound 8 | (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one | 0.15 | Not specified | Kojic Acid | 15.91[1] |
| Compound 7 | (Z)-2-(benzylamino)-5-(3-hydroxy-4-methoxybenzylidene)thiazol-4(5H)-one | 1.84 | Not specified | Kojic Acid | 15.91[1] |
| Compound 1b | 4-(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol | 0.2 ± 0.01 | Not specified | Kojic Acid | Not specified in direct comparison |
| Compound 1c | 4-(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,2-diol | 0.5 ± 0.04 | Not specified | Kojic Acid | Not specified in direct comparison |
| Thiamidol | Resorcinyl-thiazole derivative | 108 | 1.1 | - | - |
| Deoxyarbutin | Synthetic arbutin (B1665170) derivative | Not specified | More potent than arbutin | Arbutin | Not specified in direct comparison |
| α-Arbutin | Hydroquinone glucoside | Not specified | Stronger than arbutin | Arbutin | Not specified in direct comparison |
| 7,3',4'-trihydroxyisoflavone | Isoflavonoid | 5.23 ± 0.6 | Not specified | Kojic Acid | Not specified in direct comparison |
| 7,8,4'-trihydroxyisoflavone | Isoflavonoid | 11.21 ± 0.8 | Not specified | Kojic Acid | Not specified in direct comparison |
| Mirkoin | Flavonoid | 5 | Not specified | Kojic Acid | Weaker than mirkoin |
| Rhodanine-3-propionic acid | Rhodanine derivative | 0.7349 | Not specified | Arbutin | 38,370[2] |
| Lodoxamide | FDA-approved drug | Higher than Rhodanine-3-propionic acid | Not specified | Arbutin | 38,370[2] |
| Cytidine 5'-(dihydrogen phosphate) | Nucleotide | Higher than Rhodanine-3-propionic acid | Not specified | Arbutin | 38,370[2] |
Note: The inhibitory activities of different compounds are often assessed using mushroom tyrosinase due to its commercial availability. However, potency against mushroom tyrosinase does not always directly correlate with activity against human tyrosinase.
Mechanism of Action: A Focus on this compound
This compound has been identified as a direct and competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[3][4][5] Unlike some compounds that modulate the expression of melanogenesis-related genes, this compound does not affect the transcription of tyrosinase (tyr), dopachrome (B613829) tautomerase (dct), or microphthalmia-associated transcription factor (mitfa) mRNA.[1][4][6][7] Instead, it binds directly to the active site of the tyrosinase enzyme, preventing the conversion of L-tyrosine to L-DOPA and the subsequent steps in the melanin production pathway.[1][4][6][7][8][9] This direct inhibition has been demonstrated in both in vitro and in vivo models, including zebrafish and murine melanoma cells, without significant toxicity.[7][8][9][10][11]
Below is a diagram illustrating the melanogenesis signaling pathway and the point of inhibition by direct tyrosinase inhibitors like this compound.
Caption: Melanogenesis pathway and this compound's point of inhibition.
Experimental Protocols
Reproducibility of experimental results is paramount in scientific research. The following are detailed methodologies for key assays used to evaluate the efficacy of tyrosinase inhibitors.
Mushroom Tyrosinase Inhibition Assay (Spectrophotometric)
This in vitro assay is a primary screening method to determine the direct inhibitory effect of a compound on tyrosinase activity.
Caption: Workflow for Mushroom Tyrosinase Inhibition Assay.
Procedure:
-
A reaction mixture is prepared containing a sodium phosphate buffer (pH 6.8), mushroom tyrosinase, and the test compound at various concentrations.[1]
-
The mixture is pre-incubated to allow for the interaction between the enzyme and the inhibitor.[2]
-
The enzymatic reaction is initiated by adding a substrate, typically L-tyrosine or L-DOPA.[1][2]
-
After a specific incubation period, the formation of dopachrome, a colored intermediate in melanin synthesis, is quantified by measuring the absorbance at approximately 490 nm using a microplate reader.[1]
-
The percentage of inhibition is calculated by comparing the absorbance of the sample with a control that does not contain the inhibitor.[1][6]
-
The IC50 value is then determined from the dose-response curve.[1]
Cellular Tyrosinase Activity Assay
This assay measures the inhibitory effect of a compound on tyrosinase activity within a cellular context, providing a more biologically relevant assessment.
Procedure:
-
Cell Culture and Treatment: B16F10 murine melanoma cells are cultured in a suitable medium. The cells are then treated with various concentrations of the test inhibitor or a vehicle control (e.g., DMSO) for a specified period (e.g., 48-72 hours).[12]
-
Cell Lysis: After treatment, the cells are washed with phosphate-buffered saline (PBS) and lysed to release the intracellular contents, including tyrosinase.[5][12]
-
Protein Quantification: The total protein concentration of the cell lysate is determined using a standard method like the BCA or Bradford assay to normalize the tyrosinase activity.[12]
-
Enzymatic Reaction: An equal amount of protein from each sample is mixed with L-DOPA solution in a 96-well plate.[12]
-
Absorbance Measurement: The plate is incubated, and the absorbance at 475 nm is measured periodically to monitor the rate of dopachrome formation.[12][13]
-
Data Analysis: The tyrosinase activity is expressed as a percentage of the activity in the control cells.
Melanin Content Assay
This assay quantifies the total melanin content in cells after treatment with a potential inhibitor, directly assessing the compound's effect on melanogenesis.
Procedure:
-
Cell Culture and Treatment: B16F10 cells are seeded and treated with the test inhibitor as described in the cellular tyrosinase activity assay.[12]
-
Cell Harvesting: After the treatment period, the cells are washed with PBS and harvested.[12]
-
Melanin Solubilization: The cell pellet is dissolved in a solution of 1 N NaOH containing 10% DMSO and heated to solubilize the melanin.[12]
-
Absorbance Measurement: The absorbance of the supernatant is measured at 405 nm.[12]
-
Normalization: The melanin content is normalized to the total protein concentration of the cell lysate.[12]
-
Data Analysis: The results are typically expressed as a percentage of the melanin content in the control cells.[12]
Cell Viability Assay (e.g., MTT Assay)
It is crucial to assess whether the observed reduction in melanin is due to tyrosinase inhibition or simply a result of cytotoxicity.
Procedure:
-
Cell Culture and Treatment: Cells are seeded in a 96-well plate and treated with the test compound for 48-72 hours.[12]
-
MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to convert the MTT into formazan (B1609692) crystals.[12]
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[12]
-
Absorbance Measurement: The absorbance is measured at 570 nm.[12]
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells.[12]
Conclusion
The landscape of tyrosinase inhibitors is rapidly evolving, with numerous novel compounds demonstrating high potency. This compound stands out as a well-characterized, direct, and competitive inhibitor with demonstrated efficacy in both in vitro and in vivo models. When compared to other novel inhibitors, such as certain BABT and benzothiazole (B30560) derivatives, it is clear that the field is moving towards compounds with significantly greater potency than traditional agents like kojic acid and arbutin. However, direct head-to-head comparative studies under identical experimental conditions are necessary for a definitive ranking of these promising candidates. The experimental protocols provided herein offer a standardized framework for such future investigations, which will be critical for the development of the next generation of therapies for hyperpigmentation disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. 2.4. Tyrosinase Inhibition Assay [bio-protocol.org]
Statistical Validation of ML233's Inhibitory Effect on Melanin Production: A Comparative Guide
Introduction
Melanogenesis, the intricate biochemical process responsible for the synthesis of melanin (B1238610) pigments, plays a crucial role in skin photoprotection. However, its dysregulation can lead to hyperpigmentary disorders such as melasma and post-inflammatory hyperpigmentation.[1][2] The rate-limiting enzyme in this pathway is tyrosinase, making it a primary target for the development of depigmenting agents.[2][3] Among the emerging inhibitors is the small molecule ML233, which has demonstrated potent and specific inhibitory effects on melanin production.[4][5] This guide provides an objective comparison of this compound with other well-known melanin inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Mechanism of Action: this compound as a Direct Tyrosinase Inhibitor
This compound exerts its depigmenting effect through the direct and competitive inhibition of tyrosinase.[1][3] Unlike some agents that suppress the expression of melanogenesis-related genes, this compound binds directly to the active site of the tyrosinase enzyme.[1][6] This action blocks the initial critical steps of melanin synthesis: the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[1][3] By halting the production of this essential precursor, the entire melanin synthesis cascade is effectively inhibited. Studies have confirmed that this compound's inhibitory action is not at the transcriptional level, as it does not significantly alter the mRNA expression of key melanogenic genes like tyrosinase (tyr), dopachrome (B613829) tautomerase (dct), or microphthalmia-associated transcription factor (mitfa).[1]
Caption: this compound directly inhibits the enzymatic activity of tyrosinase.
Comparative Efficacy of Melanin Inhibitors
The efficacy of this compound has been quantitatively assessed and compared with other commonly used tyrosinase inhibitors, such as Kojic Acid and Arbutin. The data consistently shows that this compound is a potent inhibitor of both melanin synthesis and tyrosinase activity in various models.
Table 1: Inhibition of Melanin Production
| Compound | Model System | Concentration | Melanin Reduction (%) | Citation |
| This compound | Zebrafish Embryos | 10 µM | >80% | [6] |
| Kojic Acid | B16F10 Murine Melanoma Cells | 100 µM | ~40-50% | [7] |
| Arbutin | B16 Murine Melanoma Cells | 1 mM | ~30% | [8] |
| PTU (Positive Control) | Zebrafish Embryos | 200 µM | ~80% | [6] |
Table 2: Inhibition of Tyrosinase Activity
| Compound | Assay Type | Substrate | IC₅₀ Value | Citation |
| This compound | In Vitro Enzyme Assay | L-DOPA | Not specified, but ~80% inhibition observed | [6] |
| Kojic Acid | Mushroom Tyrosinase Assay | L-Tyrosine | 20.45 ± 1.13 µM | [7] |
| Kojic Acid | Mushroom Tyrosinase Assay | L-DOPA | 37.73 ± 0.63 µM | [7] |
| Arbutin | Mushroom Tyrosinase Assay | L-DOPA | IC₅₀ > 200 µM | [7] |
Experimental Protocols
Reproducible and standardized methodologies are essential for the validation of melanogenesis inhibitors. The following are detailed protocols for key experiments.
Cell Culture and Treatment
-
Cell Line: B16F10 murine melanoma cells are commonly used due to their robust melanin production.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment Protocol:
-
Seed B16F10 cells in 6-well plates at a density of 1 x 10⁵ cells/well.
-
Allow cells to adhere for 24 hours.
-
Replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound) or vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 48-72 hours) before proceeding to melanin content or tyrosinase activity assays.
-
Melanin Content Assay
This assay quantifies the amount of melanin produced by cultured cells.[9]
-
After treatment, wash the cell monolayer with Phosphate-Buffered Saline (PBS).
-
Harvest the cells by trypsinization and centrifuge to obtain a cell pellet.
-
Wash the pellet again with PBS.
-
Solubilize the melanin by adding 200 µL of 2 M NaOH containing 20% DMSO to the pellet.
-
Incubate at 60-80°C for 1-2 hours to completely dissolve the melanin granules.[9][10]
-
Transfer the lysate to a 96-well plate.
-
Measure the absorbance at a wavelength between 475-492 nm using a microplate reader.[9]
-
Normalize the melanin content to the total protein concentration of a parallel sample to account for differences in cell number.
Cellular Tyrosinase Activity Assay
This assay measures the activity of tyrosinase within the cells.[11][12]
-
Prepare cell lysates from treated and control cells by sonication or by using a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).[9]
-
Centrifuge the lysate at high speed (e.g., 20,000 x g) to pellet cell debris.[9]
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, mix equal amounts of protein lysate with a substrate solution (e.g., 1 mM L-DOPA) in a phosphate (B84403) buffer (pH 6.8).[12][13]
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the formation of dopachrome by reading the absorbance at 475-490 nm.[12][14]
-
Calculate the percentage of tyrosinase inhibition relative to the vehicle-treated control.
In Vivo Zebrafish Pigmentation Assay
The zebrafish model provides a whole-organism assessment of a compound's effect on pigmentation.[15]
-
Collect synchronized zebrafish embryos and maintain them in embryo medium.
-
At 24 hours post-fertilization (hpf), transfer the embryos to a multi-well plate.
-
Add the test compound (e.g., this compound) at various concentrations to the embryo medium. Include a vehicle control (DMSO) and a positive control (e.g., PTU).
-
Incubate the embryos at 28.5°C.
-
At 48 or 72 hpf, observe the embryos under a stereomicroscope to assess changes in pigmentation.[4][15]
-
For quantitative analysis, melanin can be extracted from a pool of embryos using the NaOH/DMSO method described above.
Preclinical Evaluation Workflow
The validation of a novel melanogenesis inhibitor like this compound follows a structured preclinical workflow to establish its efficacy and safety.
Caption: Preclinical evaluation workflow for this compound.
Conclusion
The small molecule this compound has been robustly validated as a potent and direct inhibitor of tyrosinase.[2][4] Quantitative data from both in vitro cellular models and in vivo zebrafish experiments demonstrate its superior efficacy in reducing melanin production compared to some established agents like kojic acid and arbutin.[4][6] Its specific mechanism of action, targeting the enzyme directly without affecting gene transcription, presents a focused approach to managing hyperpigmentation.[1] The reversible nature of its inhibitory effect is also a desirable feature for a potential therapeutic or cosmetic agent.[4][16] The detailed protocols and comparative data provided in this guide serve as a valuable resource for the continued investigation and development of next-generation melanogenesis inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bioengineer.org [bioengineer.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. med.upenn.edu [med.upenn.edu]
- 10. researchgate.net [researchgate.net]
- 11. pepolska.pl [pepolska.pl]
- 12. Tyrosinase inhibition assay [bio-protocol.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Identification of Novel Melanin Synthesis Inhibitors From Crataegus pycnoloba Using an in Vivo Zebrafish Phenotypic Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Handling and Disposal of ML233: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the personal protective equipment (PPE), operational handling, and disposal of ML233, a non-peptide apelin receptor agonist and tyrosinase inhibitor. By offering procedural, step-by-step guidance, this document aims to be a preferred source for laboratory safety and chemical handling information, fostering a culture of safety and trust.
Immediate Safety and Hazard Information
This compound is a compound that requires careful handling due to its potential health hazards. Based on available safety data, it is harmful if swallowed, inhaled, or absorbed through the skin.[1] It is also known to be an irritant to the eyes and respiratory system.[1]
Quantitative Safety Data Summary
For quick reference, the following table summarizes the key safety data for this compound.
| Identifier | Value | Reference |
| CAS Number | 2080311-92-6 | [2][3] |
| Molecular Formula | C19H21NO4S | |
| Molecular Weight | 359.44 g/mol | |
| EC50 (Apelin Receptor) | 3.7 µM | [2] |
| LC50 (Human Hepatocytes) | 25.8 µM | [2] |
Personal Protective Equipment (PPE) Protocol
A thorough risk assessment should be conducted before handling this compound. The following PPE is mandatory to minimize exposure and ensure personal safety.
PPE Selection Workflow
The selection of appropriate PPE is a critical first step in the safe handling of this compound. The following diagram outlines the decision-making process for choosing the correct protective gear.
Detailed PPE Specifications
-
Respiratory Protection : A government-approved respirator is required, especially when handling the powdered form of this compound or when there is a risk of aerosol formation.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Hand Protection : Wear compatible chemical-resistant gloves.[1] Nitrile gloves are a common and effective choice for handling many laboratory chemicals. Always inspect gloves for tears or punctures before use and change them frequently, especially after direct contact with the compound.
-
Eye Protection : Chemical safety goggles are mandatory to protect against splashes and airborne particles.[1] A face shield should be worn in situations with a higher risk of splashing.
-
Skin and Body Protection : A laboratory coat, long pants, and closed-toe shoes must be worn to protect the skin.[1] For tasks with a higher potential for exposure, consider additional protective clothing.
Operational Plan for Handling this compound
Adherence to a strict operational plan is crucial for the safe handling of this compound in a laboratory setting.
Experimental Workflow: In Vitro Tyrosinase Activity Assay
The following diagram illustrates a typical experimental workflow for using this compound in an in vitro tyrosinase activity assay.
Step-by-Step Handling Procedures
-
Preparation :
-
Before handling, ensure all necessary PPE is correctly worn.
-
Work in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Prepare all necessary solutions and equipment in advance.
-
-
Weighing and Solution Preparation :
-
When weighing the solid form of this compound, do so in an enclosure to prevent the dispersion of dust.
-
Use a compatible solvent, such as DMSO, to prepare stock solutions.
-
Handle all solutions containing this compound with care to avoid skin contact and splashes.
-
-
Experimental Use :
-
Follow the specific experimental protocol, such as the in vitro tyrosinase activity assay outlined above.
-
Avoid creating aerosols.
-
Keep all containers with this compound tightly closed when not in use.
-
-
Post-Experiment :
-
Decontaminate all work surfaces with an appropriate cleaning agent.
-
Remove and dispose of PPE in the designated waste containers.
-
Wash hands thoroughly with soap and water after handling the compound.
-
Disposal Plan for this compound
Proper disposal of this compound and any contaminated materials is essential to protect personnel and the environment.
Waste Segregation and Collection
-
Solid Waste : Collect unused this compound powder and any materials grossly contaminated with the solid (e.g., weighing papers, pipette tips) in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste : All solutions containing this compound should be collected in a designated, leak-proof container for hazardous liquid chemical waste. Do not mix with other waste streams unless compatibility is known.
-
Contaminated PPE : Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag.
Disposal Procedure
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).
-
Storage : Store waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.
-
Pickup and Disposal : Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[4] Do not pour any this compound waste down the drain or dispose of it in the regular trash.[4]
-
Empty Containers : Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[4] After rinsing, deface the original label before disposing of the container according to your institution's guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
